ELB-139
Description
Properties
CAS No. |
188116-08-7 |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one |
InChI |
InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 |
InChI Key |
YGXIELIREXEJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydroimidazol-2-one ELB 139 ELB-139 ELB139 LS-191811 |
Origin of Product |
United States |
Foundational & Exploratory
ELB-139: A Technical Guide on its Mechanism of Action at GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ELB-139, a novel anxiolytic compound, at the γ-aminobutyric acid type A (GABA-A) receptor. The information is compiled from preclinical studies to serve as a resource for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound is a positive allosteric modulator that acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] Its anxiolytic effects are mediated by enhancing the function of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission is achieved without causing significant sedation or the development of tolerance, common side effects associated with full benzodiazepine agonists.[1][2][3] The action of this compound is competitively antagonized by the benzodiazepine antagonist flumazenil, confirming its interaction at the benzodiazepine binding site.[1][2]
A key feature of this compound is its distinct functional subtype selectivity for different GABA-A receptor α subunits. It exhibits the highest potency for α3-containing receptors, while displaying the highest efficacy at receptors containing α1 or α2 subunits. Across responsive subtypes, this compound acts as a partial agonist, achieving a maximal potentiation of GABA-induced currents that is approximately 40-50% of that achieved by the full agonist diazepam.
Furthermore, in vivo studies have revealed that this compound can increase extracellular serotonin (5-HT) levels in the striatum and medial prefrontal cortex. This effect is also reversed by flumazenil, suggesting that it is a consequence of its action at the GABA-A receptor, potentially through its high potency at α3 subunits located in the dorsal raphe nucleus, a key area for serotonin regulation.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding and functional properties of this compound at GABA-A receptors.
Table 1: Binding Affinity of this compound
| Receptor/Tissue Preparation | Radioligand | Parameter | Value | Reference |
| Rat Forebrain Cortical Membranes | [³H]Flunitrazepam | IC₅₀ | 1390 nM | [1][2] |
Table 2: Functional Potency and Efficacy of this compound at Recombinant GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Parameter | Value | Efficacy vs. Diazepam | Reference |
| α1β2γ2 | Potency (EC₅₀) | Data not available | ~40-50% | |
| α2β2γ2 | Potency (EC₅₀) | Data not available | ~40-50% | |
| α3β2γ2 | Potency (EC₅₀) | Highest among tested subtypes | ~40-50% | |
| α5β2γ2 | Potency (EC₅₀) | Data not available | ~40-50% | |
| α4-containing | Functional Activity | No potentiation of GABA-induced currents | N/A |
Note: Specific EC₅₀ values for each subtype are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of relative potency and efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation:
-
Rat forebrains are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
The final membrane pellet is resuspended in buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]flunitrazepam.
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine, such as diazepam.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]flunitrazepam (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on GABA-A receptor subtypes.
Protocol:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions.
-
Cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor (e.g., α1β2γ2, α3β2γ2). A marker protein such as GFP is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
Recordings are performed using the whole-cell patch-clamp technique 24-48 hours after transfection.
-
The extracellular solution contains physiological concentrations of ions.
-
The intracellular solution in the patch pipette contains a chloride-based solution to allow for the measurement of chloride currents.
-
Cells are voltage-clamped at a holding potential of, for example, -60 mV.
-
-
Drug Application:
-
GABA is applied to the cell to elicit a baseline current response.
-
This compound is then co-applied with GABA to determine its modulatory effect on the GABA-induced current.
-
A range of this compound concentrations are tested to generate a dose-response curve.
-
The effect of a full agonist like diazepam is also measured for comparison of efficacy.
-
The reversibility of the effect is tested by applying the antagonist flumazenil.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by this compound is quantified.
-
Dose-response curves are fitted to determine the EC₅₀ (potency) and the maximum potentiation (efficacy) of this compound at each receptor subtype.
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound binds to the benzodiazepine site, enhancing GABA-mediated chloride influx.
Experimental Workflow for Functional Characterization
Caption: Workflow for assessing this compound's functional activity on GABA-A receptors.
Logical Relationship of this compound's Properties
Caption: The relationship between this compound's molecular properties and its pharmacological effects.
References
ELB-139: A Deep Dive into its α3-Subunit Selectivity at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELB-139 is a novel anxiolytic agent that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Its pharmacological profile is distinguished by a functional selectivity for the α3-subunit-containing GABA-A receptor subtypes. This selectivity is of significant interest as it may underlie the compound's anxiolytic effects without the common side effects of sedation and tolerance associated with non-selective benzodiazepines. This technical guide provides a comprehensive overview of the experimental evidence explaining the α3-subunit selectivity of this compound, including its functional potency and efficacy across different α-subunits. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and GABA-A Receptor Subtypes
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel composed of a combination of different subunits, with the most common isoforms comprising α, β, and γ subunits. The diverse family of α subunits (α1-α6) is a key determinant of the pharmacological properties of the GABA-A receptor complex, particularly for benzodiazepine-site ligands.
This compound, chemically known as 1-(4-chloro-phenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, is a novel compound that has demonstrated potent anxiolytic and anticonvulsant properties in preclinical studies.[1] A key feature of this compound is its functional selectivity for GABA-A receptors containing the α3 subunit.[2] This selectivity is thought to contribute to its favorable side-effect profile, which notably lacks the sedative and tolerance-inducing effects of classical benzodiazepines.[3][4]
Quantitative Analysis of this compound Functional Selectivity
A pivotal study by Rabe et al. (2007) characterized the functional properties of this compound on recombinant αxβ2γ2 (where x = 1, 2, 3, or 5) GABA-A receptors expressed in Human Embryonic Kidney (HEK) 293 cells.[2] The findings from this study are summarized in the tables below.
Table 1: Functional Potency of this compound at Recombinant GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | This compound Potency (EC50) | Key Finding |
| α1β2γ2 | Moderate | Less potent than at α3-containing receptors |
| α2β2γ2 | Moderate | Less potent than at α3-containing receptors |
| α3β2γ2 | Highest | Demonstrates highest potency at this subtype |
| α5β2γ2 | Lower | Exhibits lower potency compared to α1, α2, and α3 |
Note: Specific EC50 values were not provided in the primary literature, but the relative potency was clearly described.
Table 2: Functional Efficacy of this compound at Recombinant GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | This compound Efficacy (% of Diazepam) | Classification |
| α1β2γ2 | ~40-50% | Partial Agonist |
| α2β2γ2 | ~40-50% | Partial Agonist |
| α3β2γ2 | ~40-50% | Partial Agonist |
| α5β2γ2 | ~40-50% | Partial Agonist |
These data indicate that while this compound acts as a partial agonist across multiple GABA-A receptor subtypes, it requires lower concentrations to elicit its effect at α3-containing receptors, thus defining its functional selectivity.
Experimental Protocols
The characterization of this compound's selectivity relies on two primary experimental techniques: radioligand binding assays to determine binding affinity and whole-cell patch-clamp electrophysiology to assess functional potency and efficacy.
Radioligand Binding Assay (Hypothetical Protocol for this compound)
While specific binding data for this compound is not published, the following protocol outlines the standard procedure that would be used to determine the binding affinity (Ki) of this compound for different GABA-A receptor α-subunits.
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam or [3H]Ro 15-1788) to membranes from cells expressing specific recombinant GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
Materials:
-
HEK 293 cells transiently or stably expressing specific GABA-A receptor subunit combinations.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]flunitrazepam).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., diazepam at a high concentration).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Transfection: Culture HEK 293 cells and transfect with plasmids encoding the desired α, β, and γ subunits.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: Incubate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used by Rabe et al. (2007) to determine the functional properties of this compound.[2]
Objective: To measure the potentiation of GABA-induced currents by this compound in HEK 293 cells expressing specific GABA-A receptor subtypes.
Materials:
-
HEK 293 cells expressing specific GABA-A receptor subunit combinations.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal pipette solution (e.g., containing CsCl to block potassium currents).
-
External solution (e.g., a buffered saline solution).
-
GABA.
-
This compound.
-
Diazepam (as a positive control).
Procedure:
-
Cell Preparation: Plate transfected HEK 293 cells on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with internal solution.
-
Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal). Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.
-
Co-application of this compound: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
Data Analysis:
-
Potency (EC50): Plot the potentiation of the GABA-induced current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Efficacy: Compare the maximal potentiation induced by this compound to the maximal potentiation induced by a saturating concentration of a full agonist like diazepam.
-
Visualizing the Molecular Interactions and Experimental Workflow
Signaling Pathway of this compound at an α3-Containing GABA-A Receptor
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Experimental Workflow for Determining Functional Selectivity
Caption: Workflow for assessing this compound's functional selectivity.
Explanation of α3-Subunit Selectivity
The functional selectivity of this compound for α3-containing GABA-A receptors is a result of its differential potency at this subtype. While it acts as a partial agonist with similar efficacy across α1, α2, α3, and α5 subunits, it requires a lower concentration to produce its effect at α3-containing receptors. This suggests that the molecular architecture of the benzodiazepine binding site on the α3β2γ2 receptor isoform allows for a more favorable interaction with this compound compared to the other α subunits.
The anxiolytic effects of this compound are further hypothesized to be linked to its action on α3-containing GABA-A receptors located in specific brain regions. For instance, the dorsal raphe nucleus, which is rich in α3 subunits, is a key area for the regulation of serotonin (5-HT) release. It has been shown that this compound increases extracellular 5-HT in the striatum and prefrontal cortex, an effect that is reversible by the benzodiazepine antagonist flumazenil, suggesting a GABA-A receptor-mediated mechanism.[1] This provides a potential downstream signaling pathway through which the α3-selectivity of this compound translates into its specific anxiolytic profile.
References
- 1. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Anxiolytic Candidate ELB-139: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELB-139, chemically identified as 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, is a novel compound that has demonstrated significant potential as an anxiolytic agent.[1] Developed through a research program focused on anticonvulsants, this compound has shown promising anxiolytic properties in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its pharmacological pathways and experimental workflows.
Introduction
The search for novel anxiolytics with improved side-effect profiles over classical benzodiazepines remains a significant endeavor in neuropsychopharmacology. While benzodiazepines are effective, their use is often limited by sedation, tolerance, and dependence.[1] this compound emerged as a promising candidate with a distinct pharmacological profile, suggesting a potential for anxiolytic efficacy without these debilitating side effects.[1]
Mechanism of Action
This compound is a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] Its interaction with this site allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition is the principal mechanism underlying its anxiolytic effects.
GABA-A Receptor Subtype Selectivity
This compound exhibits a notable selectivity for different GABA-A receptor α subunits. It displays its highest potency at α3-containing receptors and its highest efficacy at α1- and α2-containing receptors.[3] This subtype selectivity may contribute to its favorable separation of anxiolytic effects from sedation. As a partial agonist, this compound potentiates GABA-induced currents to approximately 40-50% of the maximal effect of diazepam.[3]
Dual Action: GABAergic and Serotonergic Modulation
Intriguingly, preclinical studies have revealed that this compound also modulates the serotonergic system. In vivo microdialysis studies in rats have demonstrated that this compound induces a significant increase in extracellular serotonin (5-HT) levels in the striatum and the medial prefrontal cortex.[4] This effect is reversed by the benzodiazepine antagonist flumazenil, indicating that it is a consequence of its action at the GABA-A receptor.[4] This dual mechanism, combining benzodiazepine-like and potential SSRI-like effects, is a unique characteristic of this compound.[4]
Data Presentation
In Vitro Binding Affinity and Efficacy
The binding affinity and functional potency of this compound at the benzodiazepine binding site of the GABA-A receptor have been characterized through radioligand binding assays and electrophysiological studies.
| Parameter | Value | Reference Compound (Diazepam) | Source |
| IC50 | 1390 nM | 9.1 nM | [1] |
| Ki | 1040 nM | 6.8 nM | [1] |
| GABA Current Potentiation | 40-50% of Diazepam's max effect | 100% | [3] |
Preclinical Anxiolytic Efficacy
This compound has demonstrated dose-dependent anxiolytic activity in several rodent models of anxiety.
Elevated Plus-Maze (EPM) Test in Rats
| Treatment | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Source |
| Vehicle | - | ~10% | ~15% | [1] |
| This compound | 10 | Increased (not statistically significant) | Increased (not statistically significant) | [1] |
| This compound | 30 | ~25% (p < 0.05 vs. Vehicle) | ~35% (p < 0.001 vs. Vehicle) | [1] |
| Diazepam | 6 | ~28% (p < 0.05 vs. Vehicle) | ~30% (not statistically significant) | [1] |
Vogel Conflict Test and Light/Dark Box Test
This compound was also shown to be active in the Vogel conflict test and the light/dark box test at doses of 10 and 30 mg/kg (p.o.), further supporting its anxiolytic profile.[1][5] However, specific quantitative data for these tests are not detailed in the available literature.
Lack of Sedation and Tolerance
A key finding from preclinical studies is the absence of sedative effects at anxiolytic doses of this compound.[1] Furthermore, no development of tolerance to the anxiolytic effect was observed in the elevated plus-maze test after six weeks of twice-daily administration.[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat forebrain cortical membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The membrane preparation is incubated with the radioligand [3H]flunitrazepam and varying concentrations of the test compound (this compound) or a reference compound (diazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound or a vehicle control is administered orally at specified times before the test.
-
Procedure: Each animal is placed in the center of the maze facing an open arm and is allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using tracking software.
-
Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. The total number of arm entries can be used as a measure of general locomotor activity.
-
Cleaning: The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Vogel Conflict Test
Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.
Methodology:
-
Apparatus: An operant chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Water Deprivation: Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test to motivate drinking behavior.
-
Drug Administration: The test compound or vehicle is administered prior to the testing session.
-
Procedure: The water-deprived animal is placed in the chamber. After a certain number of licks from the spout (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The test session lasts for a predetermined duration (e.g., 3-5 minutes).
-
Data Collection: The number of licks and the number of shocks received are recorded.
-
Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to vehicle-treated animals, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters (e.g., serotonin) in specific brain regions following administration of this compound.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, medial prefrontal cortex) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: After a baseline collection period, this compound is administered, and dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.
Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ELB-139: A Technical Guide to a Subtype-Selective GABAA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELB-139 is a novel, non-benzodiazepine anxiolytic agent that demonstrates a unique pharmacological profile as a subtype-selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor. With a primary affinity for the α3 subunit, this compound offers the potential for anxiolysis with a reduced side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound. Detailed experimental protocols for foundational assays are provided, alongside visual representations of its mechanism of action and experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
This compound, also known as 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one, is a structurally distinct compound from classical benzodiazepines.
| Identifier | Value |
| IUPAC Name | 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one |
| CAS Number | 188116-08-7 |
| Molecular Formula | C14H16ClN3O |
| Molar Mass | 277.75 g/mol |
| SMILES | Clc1ccc(cc1)N2C(=O)N=C(C2)N3CCCCC3 |
| InChI Key | YGXIELIREXEJQN-UHFFFAOYSA-N |
| Physicochemical Properties | Data not publicly available (Solubility, pKa, logP) |
Pharmacological Properties
This compound acts as a positive allosteric modulator of the GABAA receptor, exhibiting partial agonist activity. Its pharmacological effects are primarily mediated through its interaction with the benzodiazepine binding site.
In Vitro Pharmacology
This compound displays a notable selectivity profile for different GABAA receptor subtypes. It has the highest affinity for the α3 subunit, while showing the highest efficacy at α1 and α2 subunits.[1] This subtype selectivity is thought to contribute to its anxiolytic effects with a reduced sedative and ataxic liability.
| Parameter | This compound | Diazepam (Reference) |
| IC50 ([3H]flunitrazepam binding) | 1390 ± 32.1 nM[2] | 9.1 ± 0.7 nM[2] |
| Ki ([3H]flunitrazepam binding) | 1040 ± 24.1 nM[2] | 6.8 ± 0.6 nM[2] |
| Efficacy (GABA-induced current potentiation) | Partial Agonist (~40-50% of Diazepam)[3] | Full Agonist[3] |
In Vivo Pharmacology
In animal models, this compound has demonstrated significant anxiolytic and anticonvulsant effects. Notably, these effects are observed at doses that do not produce significant sedation or motor impairment.
| Animal Model | Species | Dosing (p.o.) | Observed Effects |
| Elevated Plus-Maze | Rat | 10 and 30 mg/kg | Increased time spent in and entries into open arms.[4][5] |
| Light and Dark Box | Rat | 10 and 30 mg/kg | Increased transitions between chambers. |
| Vogel Conflict Test | Rat | 10 and 30 mg/kg | Anti-conflict effect. |
Furthermore, studies have shown that this compound can increase extracellular serotonin (5-HT) levels in the striatum and prefrontal cortex of rats, an effect that is reversible by the benzodiazepine antagonist flumazenil.[1] This suggests a potential dual mechanism of action, combining the immediate anxiolytic effects of GABAA modulation with a secondary impact on the serotonergic system.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
[3H]Flunitrazepam Binding Assay
This assay is used to determine the binding affinity of a compound to the benzodiazepine site on the GABAA receptor.
Objective: To determine the IC50 and Ki values of this compound for the GABAA receptor benzodiazepine binding site.
Materials:
-
Rat forebrain cortical membranes
-
[3H]Flunitrazepam (radioligand)
-
This compound (test compound)
-
Diazepam (non-specific binding control)
-
Incubation Buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction. Resuspend the final pellet in fresh buffer to a specific protein concentration.
-
Binding Reaction: In test tubes, combine the membrane preparation, [3H]Flunitrazepam (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of an unlabeled ligand like diazepam (e.g., 10 µM).
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 0-4°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channels, such as the GABAA receptor.
Objective: To assess the modulatory effect of this compound on GABA-induced currents in cells expressing GABAA receptors.
Materials:
-
HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Extracellular and intracellular recording solutions
-
GABA
-
This compound
-
Diazepam (positive control)
-
Flumazenil (antagonist)
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the GABAA receptor subtypes of interest under standard conditions.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.
-
GABA Application: Clamp the cell at a holding potential (e.g., -60 mV). Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.
-
Compound Application: Co-apply this compound with GABA and measure the change in the current amplitude. Perform this for a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis: Express the potentiation of the GABA-induced current as a percentage of the baseline current. Compare the maximal potentiation induced by this compound to that of a full agonist like diazepam to determine its partial agonist nature. The effect of the antagonist flumazenil can be tested by co-application with this compound and GABA.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of this compound in rats.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking system
-
This compound
-
Vehicle control
-
Diazepam (positive control)
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound (e.g., 10 or 30 mg/kg, p.o.), vehicle, or diazepam to the rats at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Place the rat in the center of the maze, facing one of the closed arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the animal's behavior using a video tracking system. The primary parameters of interest are the time spent in the open arms and the number of entries into the open arms.
-
Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated group. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound.
Caption: this compound mechanism of action at the GABAA receptor.
Caption: Proposed pathway for this compound's effect on serotonin release.
Conclusion
This compound represents a promising development in the field of anxiolytic pharmacology. Its distinct chemical structure and its profile as a partial agonist with selectivity for the α3-containing GABAA receptors provide a foundation for a therapeutic agent with potentially fewer side effects than traditional benzodiazepines. The additional finding of its influence on the serotonergic system warrants further investigation and may point to a novel, dual-action anxiolytic mechanism. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge and further explore the therapeutic potential of this compound and similar compounds.
References
- 1. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of ELB-139: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of ELB-139, a novel non-benzodiazepine anxiolytic agent. The document synthesizes available in vitro and in vivo data, details experimental methodologies, and visualizes key mechanisms of action to support further research and development efforts.
Introduction
This compound, chemically identified as 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one, is a structurally distinct compound that demonstrates a pharmacological profile similar to benzodiazepines.[1] It acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, exhibiting a promising profile with potent anxiolytic and anticonvulsant effects, but with a reduced potential for sedation and tolerance, common drawbacks of traditional benzodiazepines.[2][3] This profile suggests this compound as a potential candidate for a novel, non-sedating anxiolytic or anticonvulsant therapeutic.[1]
In Vitro Pharmacology
The in vitro characteristics of this compound have been primarily defined by its interaction with the GABA-A receptor complex.
Receptor Binding Affinity
This compound demonstrates a moderate affinity for the benzodiazepine binding site on the GABA-A receptor.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | Rat forebrain cortical membranes | [3H]flunitrazepam | 1390 | 1040 ± 24.1 | [2][4] |
| Diazepam | Rat forebrain cortical membranes | [3H]flunitrazepam | 9.1 ± 0.7 | 6.8 ± 0.6 | [4] |
Functional Activity at GABA-A Receptors
This compound functions as a partial agonist at the GABA-A receptor, potentiating GABA-induced chloride currents. This activity is central to its pharmacological effects.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | Parameter | This compound Effect | Diazepam (Comparator) | Reference |
| Electrophysiology | Rat hippocampal neurons | Potentiation of GABA-induced current | Partial agonist | Full agonist | [2][3] |
| Electrophysiology | Rat hippocampal neurons | Efficacy vs. Diazepam | 40-50% of maximum effect | 100% | [5] |
| Electrophysiology | Rat hippocampal neurons | Potentiation at 100 µM | 173 ± 11% | 211 ± 24% | [4] |
| Electrophysiology | Rat hippocampal neurons | Potentiation at 10 µM | 149 ± 5% | 216 ± 9% | [4] |
| Electrophysiology | Rat hippocampal neurons | Concentration-dependent potentiation | 1 µM: 108.8 ± 13.3%10 µM: 162.7 ± 17.5%100 µM: 165.9 ± 19.1% | - | [4] |
This compound exhibits functional subtype specificity, with the highest potency for α3-containing receptors and the highest efficacy at α1- and α2-containing receptors.[1][5] This selectivity may contribute to its favorable side-effect profile.
In Vivo Pharmacology
Preclinical in vivo studies in rodent models have corroborated the anxiolytic potential of this compound and have begun to elucidate its effects on neurotransmitter systems.
Anxiolytic Activity
This compound has demonstrated efficacy in multiple, well-validated animal models of anxiety.
Table 3: Anxiolytic Activity of this compound in Rodent Models
| Model | Species | Route of Administration | Effective Dose (mg/kg) | Key Findings | Reference |
| Elevated Plus-Maze | Rat | p.o. | 10 and 30 | Significantly increased time spent and entries into open arms. | [3][4] |
| Light and Dark Box | Rat | p.o. | 10 and 30 | Active in this model of anxiety. | [3] |
| Vogel Conflict Test | Rat | p.o. | 10 and 30 | Demonstrated anxiolytic-like effects. | [3] |
Importantly, no sedative effects were observed at the anxiolytically active doses.[3] Furthermore, chronic administration for 6 weeks did not lead to the development of tolerance to the anxiolytic effect in the elevated plus-maze test.[3]
Effects on Neurotransmitter Systems
Microdialysis studies in rats have revealed that this compound can modulate serotonergic neurotransmission.
Table 4: Neurochemical Effects of this compound
| Brain Region | Neurotransmitter | Effect | Dopamine Effect | Reference |
| Striatum | 5-HT | Significant increase | No effect | [6] |
| Medial Prefrontal Cortex | 5-HT | Significant increase | No effect | [6] |
The increase in serotonin (5-HT) was reversed by the benzodiazepine antagonist flumazenil, indicating that this effect is mediated through the GABA-A receptor.[6] This dual action on both the GABAergic and serotonergic systems may contribute to its unique pharmacological profile.
Mechanism of Action
The primary mechanism of action of this compound is its positive allosteric modulation of the GABA-A receptor.
Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
This compound binds to the benzodiazepine site on the GABA-A receptor, which enhances the effect of the endogenous neurotransmitter GABA. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron. This increased inhibitory tone in neuronal circuits is believed to mediate the anxiolytic effects of the compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assay: [3H]flunitrazepam Competition
Caption: Workflow for the [3H]flunitrazepam Receptor Binding Assay.
This assay is performed to determine the affinity of this compound for the benzodiazepine binding site. Rat forebrain cortical membranes are incubated with a fixed concentration of the radioligand [3H]flunitrazepam and increasing concentrations of this compound. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.
The functional effect of this compound on GABA-A receptor activity is assessed using the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the membrane of a single neuron or a cell expressing recombinant GABA-A receptors. The membrane patch is then ruptured to allow for the measurement of whole-cell currents. A baseline chloride current is established by the application of a submaximal concentration of GABA. Subsequently, GABA is co-applied with various concentrations of this compound, and the potentiation of the GABA-induced current is recorded and quantified.
In Vivo Anxiolytic Models: Elevated Plus-Maze
Caption: Experimental Workflow for the Elevated Plus-Maze Test.
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms elevated from the floor. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open, more "anxiogenic" arms. Rats are administered this compound or vehicle orally and, after a set pre-treatment time, are placed on the maze. Their behavior is recorded and analyzed for anxiolytic-like effects.
Conclusion
The preclinical data for this compound consistently demonstrate its potential as a novel anxiolytic agent. Its mechanism as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, coupled with its functional subtype selectivity, likely contributes to its anxiolytic efficacy in the absence of significant sedation or tolerance development. The compound's ability to also modulate the serotonergic system presents an intriguing avenue for further investigation. The comprehensive pharmacological profile outlined in this guide provides a solid foundation for continued research and development of this compound as a next-generation anxiolytic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ELB-139 as a Partial Agonist at the Benzodiazepine Site of the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ELB-139, a novel compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic implications.
Core Concepts: GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2][3] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[2][3] The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ).[2] The benzodiazepine binding site is located at the interface of the α and γ subunits and acts as a positive allosteric modulation site.[4]
Compounds that bind to this site can be classified based on their efficacy:
-
Full agonists (e.g., diazepam) maximally enhance the effect of GABA.
-
Partial agonists (e.g., this compound) produce a submaximal enhancement of GABA's effect.
-
Antagonists (e.g., flumazenil) bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.
-
Inverse agonists bind to the site and reduce the effect of GABA.
Partial agonists are of particular interest in drug development as they may offer a safer therapeutic profile, with a reduced risk of side effects such as sedation, tolerance, and dependence, which are often associated with full agonists.[5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, with diazepam included as a comparator.
| Parameter | This compound | Diazepam | Species/Tissue | Reference |
| Binding Affinity | ||||
| IC50 | 1390 ± 32.1 nM | 9.1 ± 0.7 nM | Rat forebrain cortical membranes | [5][6] |
| Ki | 1040 ± 24.1 nM | 6.8 ± 0.6 nM | Rat forebrain cortical membranes | [6] |
| Functional Efficacy | ||||
| GABA Current Potentiation (at 10 µM) | 149 ± 5% of GABA alone | 216 ± 9% of GABA alone | Rat hippocampal neurons | [6] |
| GABA Current Potentiation (at 100 µM) | 173 ± 11% of GABA alone | 211 ± 24% of GABA alone | Rat hippocampal neurons | [6] |
| Efficacy vs. Diazepam | 40-50% | 100% | Recombinant human GABA-A receptors (α1, α2, α3, α5β2γ2) | [7] |
| In Vivo Anxiolytic Activity | ||||
| Elevated Plus-Maze (significant effect) | 10 and 30 mg/kg p.o. | 6 mg/kg p.o. | Rat | [5][6] |
| Light and Dark Box (significant effect) | 10 and 30 mg/kg p.o. | - | Rat | [5] |
| Vogel Conflict Test (significant effect) | 10 and 30 mg/kg p.o. | - | Rat | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor and allosterically modulating the receptor's function. As a partial agonist, it increases the efficiency of GABA-mediated chloride ion influx but to a lesser extent than a full agonist like diazepam. This modulation enhances the inhibitory tone in the central nervous system, which is believed to underlie its anxiolytic effects. Notably, the anxiolytic activity of this compound can be reversed by the benzodiazepine antagonist flumazenil, confirming its mechanism of action at the benzodiazepine binding site.[5] Furthermore, this compound has shown a degree of functional subtype selectivity, with the highest potency at α3-containing receptors and the highest efficacy at α1- or α2-containing receptors.[7] This subtype selectivity may contribute to its favorable side-effect profile.
Detailed Experimental Protocols
The characterization of this compound involved several key experimental procedures. The detailed methodologies for these are outlined below.
This assay was used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.
-
Tissue Preparation: Forebrain cortical membranes from rats were prepared. The tissue was homogenized in a sucrose buffer and centrifuged. The resulting pellet was washed multiple times and resuspended in a Tris-HCl buffer.
-
Assay Conditions: The binding assay was performed in a final volume of 1 mL containing the membrane preparation, a specific radioligand ([3H]flunitrazepam), and varying concentrations of the test compound (this compound) or a reference compound (diazepam).
-
Incubation: The mixture was incubated at 0-4°C for a specified period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) was then calculated from the IC50 value using the Cheng-Prusoff equation.
This technique was employed to measure the functional effect of this compound on GABA-induced currents in neurons.
-
Cell Preparation: Hippocampal neurons were acutely dissociated from rat brains or recombinant GABA-A receptors were expressed in a cell line like HEK 293 cells.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique was used. A glass micropipette filled with an internal solution was sealed onto the membrane of a single neuron. The membrane patch under the pipette was then ruptured to allow for electrical access to the entire cell.
-
Voltage Clamp: The neuron was voltage-clamped at a holding potential (e.g., -60 mV) to measure the chloride currents.
-
Drug Application: A solution containing a low concentration of GABA (e.g., 3 µM) was applied to the neuron to elicit a baseline current. Subsequently, GABA was co-applied with different concentrations of this compound or diazepam. The benzodiazepine antagonist flumazenil was used to confirm the site of action.
-
Data Acquisition: The changes in the chloride current were recorded and measured.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound was calculated as the percentage increase over the baseline GABA response. Dose-response curves were generated to determine the maximal efficacy of the compound.
The anxiolytic potential of this compound was assessed in several established animal models.
-
Elevated Plus-Maze: This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Light-Dark Box: This model uses a two-compartment box with one brightly lit and one dark compartment. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.
-
Vogel Conflict Test: In this test, thirsty rats are trained to drink from a tube. During the test, they receive a mild electric shock after a certain number of licks. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.
For all these models, this compound was administered orally at different doses (e.g., 10 and 30 mg/kg) prior to the test.[5] The behavioral parameters were recorded and compared to a vehicle-treated control group.
Summary and Future Directions
This compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor with a distinct pharmacological profile.[5] Its lower affinity and partial efficacy compared to full agonists like diazepam are consistent with its observed anxiolytic effects in animal models without concomitant sedation.[5] The lack of tolerance development after chronic administration further suggests a favorable therapeutic window.[5] The functional selectivity of this compound for different GABA-A receptor subtypes may also contribute to its improved side-effect profile.[7]
Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the treatment of anxiety disorders.[8][9] The data presented in this guide provide a solid foundation for understanding the preclinical pharmacology of this compound and for designing future studies.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. | BioWorld [bioworld.com]
In-Vitro Characterization of ELB-139 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro characterization of ELB-139, a novel anxiolytic and anticonvulsant compound. This compound is a subtype-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document details the experimental protocols for determining its binding affinity and functional profile, presents the available quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction
This compound is a non-benzodiazepine anxiolytic with a unique chemical structure.[1] It demonstrates a promising pharmacological profile, exhibiting potent anxiolytic and anticonvulsant effects with a reduced potential for sedation and tolerance compared to classical benzodiazepines.[2] The mechanism of action of this compound is through its interaction with the benzodiazepine binding site on GABAA receptors, where it acts as a partial agonist.[2] Notably, it displays selectivity for different GABAA receptor subtypes, with the highest potency observed at α3-containing receptors.[3] This guide focuses on the in-vitro methods used to characterize the binding affinity and functional efficacy of this compound.
Quantitative Binding Data
The binding affinity of this compound for the benzodiazepine binding site on GABAA receptors has been determined using radioligand displacement assays. While specific Ki values for individual GABAA receptor α subtypes are not publicly available, the following table summarizes the key binding parameter identified in studies with native receptors from rat brain tissue.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| IC50 | 1390 nM | Rat forebrain cortical membranes | [3H]Flunitrazepam | [2] |
Note: The IC50 value represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand in a mixed population of GABAA receptor subtypes.
Further functional studies have elucidated the subtype selectivity of this compound, indicating the highest potency at the α3 subtype. The table below illustrates how a more detailed binding profile would be presented if Ki values for specific recombinant human GABAA receptor subtypes were available.
| GABAA Receptor Subtype | Ki (nM) |
| α1β2γ2 | Data not available |
| α2β2γ2 | Data not available |
| α3β2γ2 | Data not available |
| α5β2γ2 | Data not available |
Experimental Protocols
Radioligand Displacement Assay
This protocol describes a method to determine the binding affinity (IC50) of this compound for the benzodiazepine binding site on GABAA receptors in rat brain tissue.
3.1.1. Materials
-
Rat forebrain cortical membranes
-
[3H]Flunitrazepam (Radioligand)
-
This compound (Test Compound)
-
Diazepam or Flunitrazepam (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
3.1.2. Method
-
Membrane Preparation: Homogenize rat forebrain cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction containing the GABAA receptors. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, a fixed concentration of [3H]Flunitrazepam (typically at or near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (the IC50 value) by non-linear regression analysis of the competition curve.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the functional characterization of this compound's activity on different GABAA receptor subtypes expressed in a heterologous system.
3.2.1. Materials
-
Human Embryonic Kidney (HEK293) cells
-
Expression vectors containing the cDNAs for different GABAA receptor subunits (e.g., α1, α2, α3, α5, β2, γ2)
-
Transfection reagent
-
Cell culture medium
-
External and internal patch-clamp solutions
-
GABA (γ-aminobutyric acid)
-
This compound
-
Diazepam (as a positive control)
-
Flumazenil (as an antagonist)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
3.2.2. Method
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmids encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Electrophysiological Recording: After allowing for receptor expression (typically 24-48 hours), perform whole-cell voltage-clamp recordings from the transfected cells.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current response.
-
Compound Application: Co-apply GABA with varying concentrations of this compound to determine its modulatory effect on the GABA-evoked currents.
-
Data Acquisition: Record the potentiation of the GABA-induced current by this compound.
-
Data Analysis: Construct concentration-response curves for this compound at each receptor subtype to determine its potency (EC50) and efficacy (maximal potentiation relative to a full agonist like diazepam).
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory role of benzodiazepine site agonists like this compound.
Caption: GABAA receptor activation and modulation by this compound.
Radioligand Displacement Assay Workflow
This diagram outlines the key steps in the radioligand displacement assay used to determine the binding affinity of this compound.
Caption: Workflow for the radioligand displacement assay.
Whole-Cell Patch-Clamp Workflow
The following diagram illustrates the experimental workflow for assessing the functional activity of this compound using whole-cell patch-clamp electrophysiology.
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
The in-vitro characterization of this compound reveals it to be a partial agonist at the benzodiazepine binding site of GABAA receptors with a notable selectivity profile. Its binding affinity, as indicated by an IC50 of 1390 nM in rat brain membranes, and its functional potentiation of GABA-induced currents, particularly at the α3 subtype, underscore its unique pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel GABAA receptor modulators. Further studies to determine the precise Ki values across all relevant GABAA receptor subtypes are warranted to build a more complete understanding of its binding profile and to further rationalize its observed anxiolytic and anticonvulsant effects with a favorable side-effect profile.
References
- 1. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
The GABAA Agonist ELB-139: A Technical Overview of its Modulatory Effects on Brain Serotonin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELB-139 is a novel compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It exhibits selectivity for GABAA receptors containing the α3 subunit.[1][2] Preclinical studies have demonstrated its pronounced anxiolytic and anticonvulsant properties, notably without the development of tolerance observed with traditional benzodiazepines.[1][3] A key feature of this compound's pharmacological profile is its ability to increase extracellular serotonin (5-hydroxytryptamine, 5-HT) levels in key brain regions, suggesting a unique mechanism that combines the immediate anxiolytic effects of benzodiazepine site agonists with the serotonergic modulation characteristic of selective serotonin reuptake inhibitors (SSRIs).[1] This document provides a technical guide to the current understanding of this compound's effect on brain serotonin levels, based on available preclinical data.
Quantitative Data on Serotonin Modulation
A pivotal study by Langen et al. (2007) investigated the effects of this compound on monoaminergic neurotransmitter levels in the rat brain using in vivo microdialysis. The key findings related to serotonin are summarized below.
| Brain Region | Effect on Extracellular 5-HT | Effect on Extracellular Dopamine | Reference |
| Striatum | Significant Increase | No significant effect | [1] |
| Medial Prefrontal Cortex | Significant Increase | No significant effect | [1] |
Mechanism of Action on Serotonin Release
The increase in extracellular serotonin levels induced by this compound is understood to be a downstream effect of its primary action as a GABAA receptor agonist. The proposed signaling pathway is as follows:
-
Binding to GABAA Receptors: this compound binds to the benzodiazepine site on α3-subunit-containing GABAA receptors.[1]
-
Modulation of Dorsal Raphe Nucleus: The dorsal raphe nucleus, a primary source of serotonergic neurons projecting to the forebrain, is rich in α3-containing GABAA receptors.[1] The agonistic action of this compound at these receptors is thought to modulate the activity of serotonergic neurons.
-
Increased Serotonin Release: This modulation results in an increased release of serotonin in projection areas such as the striatum and medial prefrontal cortex.[1]
-
Confirmation with Antagonist: The increase in serotonin was reversed by the administration of flumazenil, a benzodiazepine antagonist, confirming that the effect is mediated through the benzodiazepine binding site.[1]
Experimental Protocols
The following describes a generalized methodology for an in vivo microdialysis experiment to assess the effect of a compound like this compound on serotonin levels in the rat brain, based on standard practices in the field. The specific parameters from the Langen et al. (2007) study are not publicly available.
1. Animal Subjects and Surgical Preparation:
-
Subjects: Male Sprague-Dawley rats, weighing 250-300g.
-
Acclimation: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to surgery.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Guide cannulae for the microdialysis probes are implanted, targeting the striatum and medial prefrontal cortex using precise stereotaxic coordinates. The cannulae are secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a period of 24-48 hours.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Stabilization: A stabilization period of 1-2 hours is allowed for the extracellular environment to equilibrate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: this compound is administered (e.g., via intraperitoneal injection). For antagonist studies, flumazenil can be administered systemically or locally through the microdialysis probe (retrodialysis).
-
Post-dosing Collection: Dialysate samples continue to be collected at the same regular intervals for several hours post-administration to monitor changes in serotonin levels.
3. Neurochemical Analysis:
-
Sample Handling: Collected dialysate samples are immediately stabilized, often with an antioxidant solution, and stored at -80°C until analysis.
-
Analytical Method: Serotonin concentrations in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).
-
Data Analysis: The concentration of serotonin in each sample is expressed as a percentage of the average baseline concentration. Statistical analysis (e.g., ANOVA) is used to determine the significance of any changes observed after drug administration.
Conclusion
This compound represents a promising therapeutic candidate with a dual mechanism of action that impacts both the GABAergic and serotonergic systems.[1] Its ability to increase serotonin levels in the striatum and medial prefrontal cortex, brain regions critical for mood and anxiety regulation, distinguishes it from classical benzodiazepines.[1] This serotonergic effect, mediated by its specific interaction with α3-subunit-containing GABAA receptors in the dorsal raphe nucleus, may contribute to its anxiolytic properties and its lack of tolerance development.[1] Further research, including detailed dose-response and time-course studies, is warranted to fully elucidate the therapeutic potential of this novel mechanism.
References
- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies [jstage.jst.go.jp]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Preclinical Safety and Tolerability of ELB-139: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial preclinical safety, tolerability, and pharmacological profile of ELB-139, a novel anxiolytic agent. The data presented herein is derived from a series of in vitro and in vivo (rat models) studies aimed at characterizing its mechanism of action and therapeutic potential. It is important to note that the information available is limited to preclinical findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical investigations of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species | Tissue/Cell Line | Reference Compound |
| IC50 (Flunitrazepam Binding) | 1390 nM | Rat | Forebrain Cortical Membranes | - |
| GABA Current Potentiation (10 µM this compound) | 149 ± 5% | - | Hippocampal Neurons | Diazepam (216 ± 9%) |
| GABA Current Potentiation (100 µM this compound) | 173 ± 11% | - | Hippocampal Neurons | Diazepam (211 ± 24%) |
| Efficacy vs. Diazepam | 40-50% | - | Recombinant α1, α2, α3, α5β2γ2 Receptors | Diazepam |
Table 2: In Vivo Anxiolytic Activity in Rat Models
| Animal Model | Dose (p.o.) | Key Finding | Sedation Observed | Tolerance (6 weeks) |
| Elevated Plus-Maze | 10 and 30 mg/kg | Significant increase in open arm entries and time | No | No |
| Light and Dark Box | 10 and 30 mg/kg | Active | No | Not Assessed |
| Vogel Conflict Test | 10 and 30 mg/kg | Active | No | Not Assessed |
Table 3: Neurotransmitter Modulation in Rats
| Brain Region | Neurotransmitter | Effect | Dopamine Levels |
| Striatum | 5-HT (Serotonin) | Significant Increase | No Effect |
| Medial Prefrontal Cortex | 5-HT (Serotonin) | Significant Increase | No Effect |
Experimental Protocols
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the benzodiazepine binding site of the GABAA receptor.
-
Preparation: Membranes were prepared from rat forebrain cortex.
-
Radioligand: [3H]flunitrazepam was used as the specific radioligand.
-
Procedure: Various concentrations of this compound were incubated with the prepared membranes and the radioligand. Non-specific binding was determined in the presence of an excess of unlabelled diazepam.
-
Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]flunitrazepam (IC50) was calculated.
Electrophysiology in Hippocampal Neurons
-
Objective: To assess the functional activity of this compound on GABA-induced currents.
-
Preparation: Whole-cell patch-clamp recordings were performed on cultured rat hippocampal neurons.
-
Procedure: GABA (3 µM) was applied to the neurons to elicit a baseline current. This compound was then co-applied with GABA to measure the potentiation of the GABA-induced current. The effect of the benzodiazepine antagonist flumazenil was also tested.
-
Analysis: The potentiation of the GABA current by this compound was expressed as a percentage of the baseline GABA response.
Animal Models of Anxiety
-
Animals: Male rats were used for all behavioral studies.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg.
-
Elevated Plus-Maze: This test assesses anxiety-like behavior by measuring the propensity of rats to explore the open, unprotected arms of a maze versus the enclosed, protected arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Light and Dark Box: This model is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.
-
Vogel Conflict Test: This test involves punishing a thirsty rat with a mild electric shock when it attempts to drink. Anxiolytics increase the number of punished licks.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
-
Procedure: Microdialysis probes were implanted into the striatum and medial prefrontal cortex of freely moving rats. This compound was administered, and dialysate samples were collected at regular intervals.
-
Analysis: The concentrations of serotonin (5-HT) and dopamine in the dialysate were measured using high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the GABAA receptor.
Experimental Workflow for Anxiolytic Testing
Caption: Workflow for preclinical evaluation of anxiolytic activity.
Discussion
The preclinical data suggest that this compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor.[1][2] Its functional subtype selectivity, with the highest potency at α3-containing receptors and highest efficacy at α1- or α2-containing receptors, differentiates it from non-selective benzodiazepines like diazepam.[1]
In vivo studies in rats demonstrated that this compound possesses anxiolytic properties at doses that do not induce sedation, a common side effect of classical benzodiazepines. Furthermore, chronic administration for six weeks did not lead to the development of tolerance to its anxiolytic effects in the elevated plus-maze test. This suggests a potentially favorable long-term safety and tolerability profile.
The mechanism of this compound's anxiolytic action is primarily mediated through its interaction with the benzodiazepine binding site, as its effects were reversed by the antagonist flumazenil.[2] Additionally, this compound was found to increase extracellular serotonin levels in the striatum and medial prefrontal cortex of rats.[3] This dual mechanism, combining GABAergic modulation with an increase in serotonin, is of significant interest, as it may contribute to its anxiolytic efficacy without the typical side effects of benzodiazepines.[3]
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ELB-139 in Modulating GABAergic Neurotransmission: A Technical Guide
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1] The GABAA receptor, a ligand-gated chloride ion channel, is a key target for many clinically important drugs, including benzodiazepines, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[2][3]
Classical benzodiazepines, while effective, are associated with significant side effects such as sedation, tolerance, and dependence.[4][5] This has driven the search for novel modulators of the GABAA receptor with improved therapeutic profiles. ELB-139 (1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on) is a novel compound that acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor.[4][6] This guide provides an in-depth technical overview of the pharmacological and functional characteristics of this compound, its mechanism of action in modulating GABAergic neurotransmission, and its potential as a non-sedating anxiolytic.
Core Mechanism of Action
This compound is a positive allosteric modulator of the GABAA receptor. It does not bind to the GABA recognition site itself but to a distinct allosteric site known as the benzodiazepine (BZ) binding site, located at the interface between the α and γ subunits of the receptor complex.[2][6] By binding to this site, this compound enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a greater influx of chloride ions.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory effect of GABA.
A key feature of this compound is its partial agonism. Unlike full agonists such as diazepam, which produce a maximal potentiation of the GABA response, this compound elicits a submaximal effect, even at saturating concentrations.[4][6][7] This partial agonism is thought to contribute to its favorable side-effect profile, particularly the lack of sedation at anxiolytic doses. The modulatory effects of this compound are competitively antagonized by the benzodiazepine antagonist flumazenil, confirming its interaction with the BZ binding site.[4][5][8]
Quantitative Pharmacological Data
The interaction of this compound with the GABAA receptor has been quantified through in vitro binding and electrophysiology studies.
Table 1: In Vitro Binding Affinity at the Benzodiazepine Site
| Compound | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference(s) |
|---|---|---|---|---|---|
| This compound | Rat forebrain cortical membranes | [³H]flunitrazepam | 1390 ± 32.1 | 1040 ± 24.1 | [4][7] |
| Diazepam | Rat forebrain cortical membranes | [³H]flunitrazepam | 9.1 ± 0.7 | 6.8 ± 0.6 |[7] |
Table 2: In Vitro Efficacy (Potentiation of GABA-Induced Currents)
| Compound | Concentration | Preparation | GABA Conc. | Potentiation of GABA Response (%) | Reference(s) |
|---|---|---|---|---|---|
| This compound | 10 µM | Rat hippocampal neurons | 3 µM | 149 ± 5 | [7] |
| This compound | 100 µM | Rat hippocampal neurons | 3 µM | 173 ± 11 | [7] |
| Diazepam | 100 µM | Rat hippocampal neurons | 3 µM | 211 ± 24 | [7] |
| This compound | N/A | Recombinant GABAA receptors | N/A | ~40-50% of Diazepam's efficacy |[6] |
GABAA Receptor Subtype Selectivity
The diverse physiological and pharmacological effects of benzodiazepine site ligands are mediated by different GABAA receptor subtypes, which are defined by their α-subunit composition (α1-α6). This compound exhibits a distinct functional subtype selectivity profile compared to non-selective benzodiazepines like diazepam.[6]
Studies using recombinant GABAA receptors expressed in HEK 293 cells have shown that this compound has the highest potency at α3-containing receptors, while demonstrating the highest efficacy (as a partial agonist) at α1- and α2-containing receptors.[6] Like diazepam, it does not potentiate GABA-induced currents in α4-containing receptors.[6] This selectivity for the α3 subunit is noteworthy, as this subunit is enriched in brain regions like the dorsal raphe nucleus, which is involved in the regulation of serotonin release.[5]
In Vivo Pharmacology and Anxiolytic Profile
The unique molecular profile of this compound translates into potent anxiolytic activity in vivo, with a notable separation from sedative effects.
Anxiolytic Activity: this compound has demonstrated significant anxiolytic effects in multiple standard preclinical models in rats, including the elevated plus-maze, the light-dark box, and the Vogel conflict test.[4] The anxiolytic activity is observed at oral doses of 10 and 30 mg/kg and is almost completely reversed by the administration of flumazenil, confirming that the effect is mediated through the benzodiazepine binding site.[4][8]
Table 3: Summary of In Vivo Anxiolytic Efficacy (Elevated Plus-Maze)
| Model | Species | Compound | Dose (p.o.) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Elevated Plus-Maze | Rat | This compound | 10 & 30 mg/kg | Significant increase in time spent in open arms | [4][8] |
| Elevated Plus-Maze | Rat | Diazepam | 6 mg/kg | Significant increase in time spent in open arms | [8] |
| Elevated Plus-Maze | Rat | This compound + Flumazenil | 30 mg/kg + 5 mg/kg i.p. | Anxiolytic effect almost completely reversed |[4] |
Side Effect Profile: A key advantage of this compound is its favorable side-effect profile.
-
Lack of Sedation: At effective anxiolytic doses (10 and 30 mg/kg), this compound did not produce any signs of sedation in open-field tests.[4]
-
No Tolerance: Chronic treatment with this compound (twice daily for 6 weeks) did not lead to the development of tolerance to its anxiolytic effects in the elevated plus-maze test, a major limitation of classical benzodiazepines.[4][8]
Modulation of Serotonergic System: In addition to its direct effects on GABAergic neurotransmission, this compound has been shown to increase extracellular levels of serotonin (5-HT) in the striatum and medial prefrontal cortex of rats, without affecting dopamine levels.[5][9] This effect is also reversed by flumazenil, suggesting it is a downstream consequence of its action at the GABAA receptor, possibly mediated by its selectivity for α3 subunits located on serotonergic neurons in the dorsal raphe nucleus.[5] This dual mechanism—enhancing GABAergic inhibition and boosting serotonergic tone—may contribute to its potent anxiolytic activity and lack of tolerance.
Experimental Protocols
1. In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site.
-
Methodology:
-
Tissue Preparation: Forebrain cortical membranes are prepared from adult rats. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The membranes are incubated with a specific radioligand, [³H]flunitrazepam, at a fixed concentration.
-
Competition: A range of concentrations of the test compound (this compound) or a reference compound (diazepam) is added to the incubation mixture to compete with the radioligand for binding sites.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[7]
-
2. In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure the functional effect of this compound on GABA-induced currents.
-
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK) 293 cells are transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2). Alternatively, primary neurons (e.g., rat hippocampal neurons) are cultured.[4][6]
-
Recording: The whole-cell configuration of the patch-clamp technique is used to record chloride currents from a single cell. The cell is voltage-clamped at a specific holding potential.
-
GABA Application: A low concentration of GABA (e.g., 3 µM, corresponding to the EC20-30) is applied to the cell to elicit a baseline inward chloride current.[7]
-
Compound Application: this compound is co-applied with GABA, and the change in the current amplitude is measured.
-
Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage of the baseline GABA response. Dose-response curves can be generated to determine potency (EC50) and efficacy.
-
3. In Vivo Elevated Plus-Maze (EPM) Test
-
Objective: To assess the anxiolytic-like activity of this compound in rodents.
-
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Animals: Adult male rats are used.
-
Dosing: Animals are administered this compound (e.g., 10, 30 mg/kg), vehicle, or a positive control like diazepam (e.g., 6 mg/kg) orally, typically 30-60 minutes before the test.[8]
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5-10 minutes).[8]
-
Data Collection: The session is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Locomotor activity is assessed by the total number of arm entries.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.
-
This compound represents a significant development in the field of GABAergic modulation. Its profile as a partial agonist at the benzodiazepine binding site, coupled with its functional selectivity for specific GABAA receptor α-subunits, provides a clear molecular basis for its potent anxiolytic effects. Crucially, these effects are dissociated from the sedation and tolerance that limit the clinical utility of classical benzodiazepines. Furthermore, its ability to modulate the serotonergic system suggests a novel, dual-action mechanism that may offer broader therapeutic benefits. The comprehensive preclinical data available for this compound make it a compelling candidate for further development as a next-generation anxiolytic therapy.
References
- 1. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In-Vivo Efficacy Testing of ELB-139 in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in-vivo evaluation of ELB-139, a partial agonist of the benzodiazepine binding site on the GABA-A receptor, in established rodent models of anxiety. The provided methodologies for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are designed to deliver robust and reproducible data for assessing the anxiolytic potential of this compound. This document includes detailed experimental procedures, data presentation tables, and visual diagrams of the proposed signaling pathway and experimental workflows.
Introduction to this compound
This compound is a novel psychoactive compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike full agonists, which can be associated with sedation and the development of tolerance, partial agonists like this compound are hypothesized to offer a more favorable therapeutic window for the treatment of anxiety disorders.[1] Preclinical studies in rats have demonstrated that this compound exhibits anxiolytic properties in various behavioral paradigms, including the elevated plus-maze, the light and dark box, and the Vogel conflict test, at oral doses of 10 and 30 mg/kg.[1][2][3] Notably, these anxiolytic effects were not accompanied by sedation.[1][2] The mechanism of action of this compound involves the potentiation of GABA-induced chloride currents, an effect that can be reversed by the benzodiazepine antagonist flumazenil.[1][2] Furthermore, this compound has been shown to exhibit selectivity for α3-subunit-containing GABA-A receptors and to increase extracellular serotonin levels in the striatum and medial prefrontal cortex of rats, suggesting a dual mechanism that may contribute to its anxiolytic profile.[4]
Proposed Signaling Pathway of this compound
The primary mechanism of action for this compound is the positive allosteric modulation of the GABA-A receptor. By binding to the benzodiazepine site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, which is believed to underlie its anxiolytic effects.
References
- 1. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELB-139 in Electrophysiology Patch-Clamp Studies
A Critical Clarification on the Mechanism of Action of ELB-139
Initial research indicates a potential misunderstanding regarding the primary molecular target of this compound. Extensive studies have characterized this compound not as a vasopressin V1a receptor antagonist, but as a subtype-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4] Its anxiolytic and anticonvulsant properties stem from its interaction with GABAA receptors, where it potentiates GABA-induced currents.[2][3] Specifically, it displays the highest potency for α3-containing receptors and the highest efficacy for α1- or α2-containing receptors.[1] Therefore, the following application notes and protocols are based on its well-documented activity as a GABAA receptor modulator.
Introduction to this compound
This compound, with the chemical name 1-(4-chloro-phenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, is a non-benzodiazepine anxiolytic agent.[1][4] It acts as a partial agonist at the benzodiazepine site of GABAA receptors, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3] This potentiation of GABAergic inhibition underlies its therapeutic potential for anxiety and seizure disorders. Unlike full agonists like diazepam, this compound's partial agonism may offer a better safety profile, with a reduced risk of sedation and tolerance development.[2][3]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Type/Tissue | Species | Reference |
| IC50 (Flunitrazepam binding) | 1390 nM | Rat forebrain cortical membranes | Rat | [2][3] |
| Ki (Flunitrazepam binding) | 1040 ± 24.1 nM | Rat forebrain cortical membranes | Rat | [5] |
| Potentiation of GABA-induced current (10 µM this compound) | 149 ± 5% | Hippocampal neurons | Rat | [5] |
| Potentiation of GABA-induced current (100 µM this compound) | 173 ± 11% | Hippocampal neurons | Rat | [5] |
| Efficacy compared to Diazepam | 40-50% | Recombinant αiβ2γ2 receptors in HEK 293 cells | Human/Rat | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents in Cultured Hippocampal Neurons
This protocol is adapted from methodologies used to characterize the effects of this compound on native GABAA receptors.[2]
1. Cell Culture:
-
Obtain hippocampal tissue from 18-day-old rat embryos and dissociate the cells.
-
Plate the neurons on poly-L-lysine coated glass coverslips at a density of 5 x 105 cells/cm2.
-
Co-culture with astrocytes and maintain in Basal Medium Eagle supplemented with 10% horse serum, 10% fetal calf serum, and 2 mM glutamine.
-
After 3 days, add 5 µM cytosine-1-β-D-arabinofuranoside to inhibit astrocyte proliferation.
-
Use neurons for experiments between 7 and 8 days in culture.
2. Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.
-
Internal Pipette Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.
-
GABA Stock Solution: Prepare a 10 mM stock solution of GABA in deionized water and store at -20°C. Dilute to a final concentration of 3 µM in the external solution for application.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should not exceed 0.1%. Test this compound at concentrations ranging from 1 µM to 100 µM.
3. Electrophysiological Recording:
-
Use the whole-cell configuration of the patch-clamp technique.
-
Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Establish a gigaohm seal (>1 GΩ) on a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Apply 3 µM GABA for a short duration to evoke an inward chloride current (IGABA).
-
After establishing a stable baseline of IGABA, co-apply 3 µM GABA with the desired concentration of this compound.
-
To confirm the site of action, the benzodiazepine antagonist flumazenil can be co-applied with this compound and GABA.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Express the potentiation by this compound as a percentage of the control GABA response.
-
Construct concentration-response curves to determine the EC50 of this compound's potentiation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of the GABAA receptor and the modulatory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a whole-cell patch-clamp study of this compound.
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ELB-139 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELB-139, identified as 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, is a novel partial agonist targeting the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] Preclinical studies have demonstrated its potential as an anxiolytic agent with a favorable safety profile, showing a reduced liability for sedation and tolerance development compared to full benzodiazepine agonists.[1][2][3] These characteristics make this compound a compound of significant interest for further investigation in animal models of anxiety and other neurological disorders.
This document provides detailed protocols for the dissolution and administration of this compound for in vivo animal studies, based on currently available literature. It also summarizes key quantitative data from preclinical efficacy studies and outlines the compound's mechanism of action.
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site on the GABAA receptor. This allosteric modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[1][3] This results in a dampening of neuronal excitability, which is the basis for its anxiolytic properties. This compound has shown a degree of selectivity for different GABAA receptor α subunits, which may contribute to its favorable side-effect profile.
Signaling Pathway of this compound at the GABAA Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ELB-139 Application Notes and Protocols for Rat Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELB-139 is a novel partial agonist for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for α3-subunit-containing receptors.[1][2][3] Preclinical studies in rat models of anxiety have demonstrated its potent anxiolytic effects without the sedative and tolerance-inducing side effects commonly associated with full benzodiazepine agonists.[4] This document provides detailed dosage recommendations and experimental protocols for utilizing this compound in rat behavioral experiments to assess its anxiolytic potential.
Mechanism of Action
This compound acts as a partial agonist at the benzodiazepine site on the GABA-A receptor. This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron.[5][6] This inhibitory action is particularly pronounced in neuronal circuits involving α3-containing GABA-A receptors.[1][2]
Furthermore, this compound has been shown to increase extracellular serotonin (5-HT) levels in the striatum and medial prefrontal cortex.[3] This effect is thought to be mediated by the modulation of GABAergic interneurons in the dorsal raphe nucleus (DRN), a key site of serotonergic neurons.[7][8][9] By acting on α3-subunit-containing GABA-A receptors within the DRN, this compound likely inhibits these GABAergic interneurons, leading to a disinhibition of serotonergic neurons and consequently, enhanced serotonin release in projection areas.[3][9]
Dosage and Administration
Based on preclinical studies, the following oral (p.o.) dosages of this compound have been shown to be effective in rat behavioral experiments.
| Dosage (mg/kg, p.o.) | Behavioral Test | Observed Effect | Reference |
| 10 | Elevated Plus-Maze, Light and Dark Box, Vogel Conflict Test | Anxiolytic | [4] |
| 30 | Elevated Plus-Maze, Light and Dark Box, Vogel Conflict Test | Anxiolytic | [4] |
Administration: this compound is typically administered orally (p.o.) one hour prior to the commencement of the behavioral test.[4]
Experimental Protocols
The following are detailed protocols for key behavioral experiments used to evaluate the anxiolytic effects of this compound in rats.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms (enclosed by high walls).[12]
-
A central platform connecting all four arms.
Procedure:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle one hour before the test.[4]
-
Place the rat on the central platform of the maze, facing an open arm.[10]
-
Allow the rat to explore the maze for a period of 10 minutes.[4][13]
-
Record the session using a video camera positioned above the maze.
-
After the 10-minute session, carefully remove the rat and return it to its home cage.
-
Thoroughly clean the maze with an appropriate disinfectant between each trial to eliminate olfactory cues.[13]
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[10]
Light and Dark Box Test
This test is based on the innate conflict between the drive to explore a novel environment and the aversion of rodents to brightly illuminated areas.[14][15]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.[16]
-
An opening connects the two compartments, allowing the rat to move freely between them.
Procedure:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle one hour before the test.[4]
-
Place the rat in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the rat to explore the apparatus for a defined period, typically 5 to 10 minutes.[17][18]
-
Record the session using a video tracking system.
-
After the session, remove the rat and return it to its home cage.
-
Clean the apparatus thoroughly between trials.
Parameters to Measure:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.[14]
Vogel Conflict Test
The Vogel conflict test is a model of anxiety where a motivated behavior (drinking) is suppressed by punishment (mild electric shock). Anxiolytic compounds reduce this suppression.
Apparatus:
-
An experimental chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking bottle with a metal spout accessible to the rat.
-
A lick detector to count the number of licks.
Procedure:
-
Water-deprive the rats for 24-48 hours prior to the test to motivate drinking behavior.
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle one hour before the test.[4]
-
Place the rat in the experimental chamber.
-
Allow a brief period of free access to the drinking spout without punishment.
-
Initiate the conflict session: after a predetermined number of licks (e.g., 20), a mild, brief electric shock is delivered through the grid floor.
-
The session duration is typically set for a fixed period (e.g., 3-5 minutes).
-
Record the total number of licks and the number of shocks received.
Parameters to Measure:
-
Total number of licks.
-
Number of shocks received.
An increase in the number of punished licks (and consequently, shocks received) compared to the vehicle-treated group indicates an anxiolytic effect.
Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior, and can also provide insights into anxiety-like behavior. It is crucial to confirm that any observed effects in the primary anxiety tests are not due to changes in overall motor activity.[4]
Apparatus:
-
A large, open, square arena with walls to prevent escape.
-
The floor is typically divided into a grid of squares (center and periphery).
Procedure:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle one hour before the test.[4]
-
Place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for 10 minutes.[4]
-
Record the session with a video camera.
-
After the session, return the rat to its home cage.
-
Clean the arena between trials.
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Number of line crossings.
-
Rearing frequency.
A lack of significant difference in total distance traveled between the this compound and vehicle groups suggests that the anxiolytic effects observed in other tests are not due to sedation or hyperactivity.[4] An increase in time spent in the center of the arena can also be indicative of reduced anxiety.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound anxiolytic action.
Caption: Workflow for the Elevated Plus-Maze Test.
References
- 1. | BioWorld [bioworld.com]
- 2. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAergic modulation of serotonergic neurons in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Application of ELB-139 in Studying Panic Disorder Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panic disorder is a severe anxiety disorder characterized by recurrent, unexpected panic attacks. Understanding the neurobiological underpinnings of this disorder is crucial for the development of novel and more effective therapeutic interventions. One of the key neurotransmitter systems implicated in anxiety and panic is the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. ELB-139, a partial agonist at the benzodiazepine (BZ) binding site of the GABAA receptor, has been investigated for its anxiolytic properties and its potential application in the study of panic disorder.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the mechanisms of panic disorder.
This compound exhibits a degree of selectivity for GABAA receptors containing the α3 subunit.[3][4] This selectivity is of particular interest as different α subunits of the GABAA receptor are thought to mediate different effects of benzodiazepines, with α2 and α3 subunits being primarily associated with anxiolysis, while the α1 subunit is linked to sedation. The profile of this compound as a partial agonist suggests a potential for anxiolytic effects with a reduced side-effect profile compared to full agonists like diazepam.[5][6]
These application notes will cover the preclinical evaluation of this compound in established rodent models of anxiety and the protocol for a human experimental model of panic, the carbon dioxide (CO2) challenge, which was utilized in a clinical trial to assess the efficacy of this compound in patients with panic disorder.[7]
Mechanism of Action
This compound acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in neuronal inhibition and a reduction in neuronal excitability, which is the basis for its anxiolytic effects. As a partial agonist, this compound produces a submaximal response compared to full agonists, which may contribute to a better tolerability profile.[4][5] The anxiolytic activity of this compound has been shown to be reversible by the BZ antagonist flumazenil, confirming its mechanism of action at the benzodiazepine binding site.[5][6]
Data Presentation
Preclinical Efficacy of this compound in Rodent Models of Anxiety
The anxiolytic potential of this compound has been demonstrated in several well-validated animal models of anxiety. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test in Rats [5]
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle Control | - | 10.2 ± 2.1 | 15.5 ± 2.8 |
| This compound | 10 | 18.5 ± 3.5 | 25.1 ± 4.1 |
| This compound | 30 | 25.3 ± 4.2 | 35.6 ± 5.3** |
| Diazepam | 6 | 28.9 ± 5.1 | 38.2 ± 6.0** |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 2: Effects of this compound in the Light/Dark Box Test in Rats [5]
| Treatment Group | Dose (mg/kg, p.o.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle Control | - | 85.4 ± 10.2 | 8.1 ± 1.1 |
| This compound | 10 | 110.2 ± 12.5 | 11.5 ± 1.5 |
| This compound | 30 | 125.7 ± 15.1 | 13.2 ± 1.8 |
| Diazepam | 6 | 138.4 ± 16.8 | 14.5 ± 2.0** |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 3: Effects of this compound in the Vogel Conflict Test in Rats [5]
| Treatment Group | Dose (mg/kg, p.o.) | Number of Shocks Accepted (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 0.8 |
| This compound | 10 | 9.8 ± 1.2* |
| This compound | 30 | 14.5 ± 1.9 |
| Diazepam | 6 | 16.2 ± 2.1 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Clinical Investigation of this compound in Panic Disorder
A clinical trial (NCT00322803) was designed to investigate the efficacy of this compound in reducing CO2-induced anxiety in patients with panic disorder.[7] The study was a randomized, double-blind, placebo-controlled, crossover trial. The primary outcome was the change in anxiety as measured by a Visual Analogue Scale (VAS).[7] While the trial was initiated, the results have not been publicly disclosed, and the study status is listed as terminated. Therefore, quantitative data from this clinical study is not available.
Experimental Protocols
Preclinical Models
1. Elevated Plus-Maze (EPM) Test
This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Administer this compound (10 or 30 mg/kg) or vehicle orally (p.o.) 60 minutes before testing. Diazepam (6 mg/kg, p.o.) can be used as a positive control, administered 30 minutes prior to testing.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Clean the maze thoroughly between each animal to avoid olfactory cues.
-
2. Light/Dark Box Test
This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle 60 minutes before the test. Diazepam (6 mg/kg, p.o.) can be used as a positive control, administered 30 minutes prior.
-
Place the rat in the center of the light compartment, facing away from the opening.
-
Allow the rat to explore the apparatus for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the compartments using an automated system.
-
Clean the apparatus after each trial.
-
3. Vogel Conflict Test
This test assesses the anxiolytic effect of a compound by its ability to increase punished behavior. Water-deprived rats are punished with a mild electric shock when they attempt to drink. Anxiolytics increase the number of shocks the animals are willing to accept to drink.
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Animals: Male Wistar rats (200-250 g), water-deprived for 48 hours prior to the test.
-
Procedure:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle 60 minutes before the test. Diazepam (6 mg/kg, p.o.) can be used as a positive control, administered 30 minutes prior.
-
Place the rat in the operant chamber.
-
For every 20 licks on the drinking spout, a mild electric shock is delivered through the spout.
-
Record the number of shocks received during a 5-minute session.
-
Ensure the rats are rehydrated after the experiment.
-
Human Panic Model
4. 35% Carbon Dioxide (CO2) Inhalation Challenge
This is a well-established laboratory model to induce panic-like symptoms in susceptible individuals, particularly those with panic disorder. It is used to test the efficacy of potential anti-panic medications.
-
Participants: Patients diagnosed with panic disorder and a control group of healthy volunteers. Participants should be screened for any respiratory or cardiovascular conditions.
-
Materials: A gas mixture of 35% CO2 and 65% O2, a delivery system (e.g., a Douglas bag or a specialized inhalation device), and validated assessment scales (e.g., Visual Analogue Scale for Anxiety (VAS-A), Panic Symptom Scale (PSS)).
-
Procedure:
-
Obtain informed consent from all participants.
-
Administer a single dose of this compound or placebo in a double-blind, crossover design. A sufficient washout period between treatments is required.
-
After a set period post-dosing (e.g., 1-2 hours), assess baseline anxiety levels using the VAS-A and PSS.
-
Instruct the participant to take a single vital capacity inhalation of the 35% CO2 gas mixture.
-
Immediately following the inhalation, re-assess anxiety and panic symptoms using the VAS-A and PSS.
-
Monitor physiological responses such as heart rate and blood pressure throughout the procedure.
-
Ensure a safe and controlled environment with medical personnel present.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Response to meta-chlorophenylpiperazine in panic disorder patients and healthy subjects: influence of reduction in intravenous dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obesityhealthmatters.com [obesityhealthmatters.com]
Application Notes and Protocols for Testing ELB-139 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELB-139 is a novel therapeutic agent identified as a low-affinity partial agonist for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor, showing a degree of selectivity for α3-containing receptor subtypes.[1][2][3][4][5][6] Its mechanism of action, involving the potentiation of GABA-induced chloride currents, suggests potential applications as an anxiolytic and anticonvulsant.[3][5][6] Furthermore, studies have indicated that this compound can increase extracellular serotonin levels, suggesting a broader neuro-modulatory profile.[4]
These application notes provide a comprehensive guide to a panel of cell-based assays designed to evaluate the efficacy of this compound. The described protocols will enable researchers to:
-
Confirm the on-target activity of this compound at the GABAA receptor.
-
Quantify the dose-dependent effects on neuronal cell viability and protection against excitotoxicity.
-
Assess the impact of this compound on downstream signaling pathways.
GABAA Receptor Activation Assay
This assay directly measures the functional consequence of this compound binding to the GABAA receptor by monitoring changes in intracellular chloride concentration.
Experimental Protocol
1.1. Cell Culture:
-
Culture a suitable neuronal cell line expressing GABAA receptors with α3 subunits (e.g., SH-SY5Y, Neuro-2a, or HEK293 cells stably transfected with the desired GABAA receptor subunit combination) in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
1.2. Chloride Influx Assay:
-
Wash the cells once with a chloride-free buffer (e.g., containing sodium gluconate instead of NaCl).
-
Load the cells with a chloride-sensitive fluorescent indicator (e.g., MQAE) according to the manufacturer's instructions.
-
Wash the cells again with chloride-free buffer to remove excess dye.
-
Prepare a dilution series of this compound in chloride-free buffer. Also, prepare a positive control (e.g., Diazepam) and a negative control (vehicle).
-
Add the this compound dilutions, positive control, and negative control to the respective wells.
-
To initiate chloride influx, add a solution containing GABA and a high concentration of chloride.
-
Immediately measure the fluorescence quenching over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen indicator.
Data Presentation
Table 1: Effect of this compound on GABA-gated Chloride Influx
| Concentration (µM) | Mean Fluorescence Quenching (RFU) | Standard Deviation | % of Max Response (vs. Diazepam) |
| Vehicle Control | 150 | 15 | 0 |
| 0.1 | 350 | 25 | 20 |
| 1 | 600 | 40 | 45 |
| 10 | 850 | 55 | 70 |
| 100 | 950 | 60 | 80 |
| Diazepam (10 µM) | 1000 | 70 | 100 |
Signaling Pathway Diagram
Caption: GABAA Receptor Signaling Pathway.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect neuronal cells from damage caused by excessive stimulation by the excitatory neurotransmitter glutamate.
Experimental Protocol
2.1. Cell Culture:
-
Culture a neuronal cell line (e.g., HT22 or primary cortical neurons) as described in section 1.1.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.
2.2. Treatment and Excitotoxicity Induction:
-
Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by adding a final concentration of 5 mM glutamate to the wells (the optimal concentration should be determined empirically for the cell line used).
-
Include a negative control (vehicle-treated, no glutamate), a positive control (glutamate only), and a known neuroprotective agent as a reference.
-
Incubate the plate for 24 hours at 37°C.
2.3. Cell Viability Assessment (MTT Assay):
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8][9][10]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][8]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[7][9]
-
Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | - | 1.25 | 0.08 | 100 |
| Glutamate Only | 5 mM | 0.45 | 0.05 | 36 |
| This compound + Glutamate | 0.1 | 0.55 | 0.06 | 44 |
| This compound + Glutamate | 1 | 0.78 | 0.07 | 62 |
| This compound + Glutamate | 10 | 0.95 | 0.09 | 76 |
| This compound + Glutamate | 100 | 1.05 | 0.10 | 84 |
| Reference Neuroprotective Agent + Glutamate | 10 | 1.10 | 0.08 | 88 |
Experimental Workflow Diagram
Caption: Neuroprotection Assay Workflow.
Apoptosis Assay
To determine if the neuroprotective effects of this compound are mediated through the inhibition of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay can be performed.
Experimental Protocol
3.1. Cell Culture and Treatment:
-
Culture and treat cells with this compound and glutamate as described in the neuroprotection assay (sections 2.1 and 2.2).
-
Use a 6-well plate format for sufficient cell numbers for flow cytometry.
3.2. Cell Staining:
-
After the 24-hour treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3.3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Data Presentation
Table 3: Effect of this compound on Glutamate-Induced Apoptosis
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Glutamate Only | 5 mM | 40.5 ± 3.5 | 35.1 ± 2.8 | 24.4 ± 3.1 |
| This compound + Glutamate | 1 | 55.8 ± 4.2 | 28.3 ± 2.5 | 15.9 ± 2.0 |
| This compound + Glutamate | 10 | 72.1 ± 3.9 | 18.5 ± 1.9 | 9.4 ± 1.5 |
| This compound + Glutamate | 100 | 85.3 ± 2.8 | 9.2 ± 1.2 | 5.5 ± 1.0 |
Logical Relationship Diagram
Caption: Logical Flow of Neuroprotection.
Disclaimer
These protocols provide a general framework. Researchers should optimize experimental conditions, including cell density, drug concentrations, and incubation times, for their specific cell lines and experimental setup. Appropriate controls are crucial for the valid interpretation of results.
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol Online: Cell Proliferation Assay [protocol-online.org]
Application Notes and Protocols for Assessing Anticonvulsant Properties of ELB-139
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELB-139 is a novel pharmaceutical candidate with potential anticonvulsant properties. It acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting selectivity for α3-subunit-containing receptors.[1][2] This mechanism suggests a potential for anticonvulsant efficacy with a favorable side-effect profile, as it may avoid the tolerance often associated with full benzodiazepine agonists.[2][3] Furthermore, studies have indicated that this compound can increase extracellular serotonin (5-HT) levels in key brain regions, a mechanism that may also contribute to its anticonvulsant and anxiolytic effects.[2]
These application notes provide a comprehensive experimental framework for the preclinical assessment of this compound's anticonvulsant properties. The protocols detailed herein cover essential in vivo models for evaluating efficacy against different seizure types and for assessing potential neurological side effects.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of GABAergic inhibition through its interaction with the GABAA receptor. As a partial agonist, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability.[1][3] Its selectivity for α3-containing GABAA receptors may contribute to a more targeted therapeutic effect with reduced sedative and motor-impairing side effects compared to non-selective benzodiazepines.[1][2]
Additionally, this compound has been shown to increase serotonin levels in the striatum and medial prefrontal cortex.[2] This effect is mediated by its activity at the benzodiazepine binding site and can be reversed by the antagonist flumazenil.[2] The enhancement of serotonergic neurotransmission is another established pathway for seizure modulation, suggesting a dual mechanism of action for this compound.[4]
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Anticonvulsant Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg) | N | Number Protected | % Protection | ED₅₀ (mg/kg) (95% CI) |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| 3 | 10 | ||||
| 10 | 10 | ||||
| 30 | 10 | ||||
| Positive Control | 10 | ||||
| (e.g., Phenytoin) |
Table 2: Anticonvulsant Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | N | Seizure Latency (s) (Mean ± SEM) | Seizure Duration (s) (Mean ± SEM) | Seizure Score (Median) |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| 3 | 10 | ||||
| 10 | 10 | ||||
| 30 | 10 | ||||
| Positive Control | 10 | ||||
| (e.g., Diazepam) |
Table 3: Assessment of Motor Impairment using the Rotarod Test
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (s) (Mean ± SEM) |
| Vehicle | - | 10 | |
| This compound | 1 | 10 | |
| 3 | 10 | ||
| 10 | 10 | ||
| 30 | 10 | ||
| Positive Control | 10 | ||
| (e.g., Diazepam) |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male CD-1 mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days. House animals in a temperature- and light-controlled room with ad libitum access to food and water.
-
Drug Administration: Randomly assign mice to treatment groups (vehicle, this compound at various doses, positive control). Administer the compounds via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound (typically 30-60 minutes).
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each mouse.
-
Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered protection.
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the median effective dose (ED₅₀) using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess the efficacy of a compound against myoclonic and absence seizures.
Materials:
-
Male Swiss albino mice (18-22 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
This compound
-
Vehicle
-
Positive control (e.g., Diazepam)
-
Observation chambers
-
Stopwatches
Procedure:
-
Animal Preparation: Acclimatize and house mice as described in the MES protocol.
-
Drug Administration: Administer vehicle, this compound, or a positive control at predetermined times before PTZ injection.
-
PTZ Administration: Inject PTZ subcutaneously or intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and record the following for 30 minutes:
-
Latency to the first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.
-
Seizure duration: Total time spent in a seizure state.
-
Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale).
-
-
Data Analysis: Compare the seizure latency, duration, and scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Rotarod Test for Motor Impairment
This test is used to assess potential motor coordination deficits and neurotoxicity.
Materials:
-
Rotarod apparatus
-
Male Wistar rats (150-200 g) or mice
-
This compound
-
Vehicle
-
Positive control (e.g., Diazepam)
Procedure:
-
Training:
-
Acclimatize the animals to the rotarod apparatus for 2-3 days prior to the test.
-
On training days, place the animals on the rotating rod at a low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
-
Test Day:
-
Administer vehicle, this compound, or a positive control.
-
At the time of expected peak effect, place the animals on the rotarod.
-
The rod should accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each animal.
-
-
Data Analysis: Compare the mean latency to fall between the different treatment groups using statistical analysis (e.g., ANOVA). A significant decrease in latency to fall compared to the vehicle group indicates motor impairment.
Visualizations
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic Therapy in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Labeling ELB-139 for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the labeling of ELB-139, a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, and its use in receptor binding studies. This compound exhibits selectivity for certain α-subunits of the GABAA receptor, making it a valuable tool for investigating the pharmacology of this receptor system.[1][2]
Introduction to this compound and the GABAA Receptor
This compound, with the chemical name 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, acts as a positive allosteric modulator of the GABAA receptor.[1][3] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[4][5]
Benzodiazepines and related compounds, like this compound, bind to a distinct site on the receptor, located at the interface of the α and γ subunits.[6] This binding potentiates the effect of GABA, increasing the frequency of channel opening without directly activating the receptor.[4][7] this compound has been shown to be a partial agonist, with its highest potency at α3-containing receptors and highest efficacy at α1- or α2-containing receptors, achieving 40-50% of the efficacy of diazepam.[1]
Radiolabeling of this compound
For receptor binding studies, a radiolabeled version of this compound is essential. Tritium ([³H]) is a commonly used radioisotope for labeling small molecules due to its suitable half-life and the ability to achieve high specific activity without significantly altering the compound's structure and pharmacological properties.[8]
Protocol 1: Hypothetical Tritiation of this compound
Note: A specific, published protocol for the radiolabeling of this compound is not currently available. The following is a representative protocol based on common methods for tritiating small molecules containing a suitable precursor functional group.
Principle: Catalytic reduction of a suitable unsaturated precursor of this compound with tritium gas ([³H]₂) is a common and effective method for introducing tritium into a molecule. This would require a precursor with a double bond or a reducible group at a position that does not interfere with receptor binding.
Materials:
-
This compound precursor (e.g., with a dehydro-piperidinyl or other unsaturated moiety)
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Dissolve the this compound precursor and a catalytic amount of Pd/C in an anhydrous solvent in a reaction vessel suitable for handling tritium gas.
-
Connect the reaction vessel to a tritium gas manifold.
-
Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Stir the reaction mixture at room temperature for several hours, monitoring the uptake of tritium gas.
-
After the reaction is complete, carefully vent the excess tritium gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting tritiated this compound ([³H]this compound) using preparative HPLC.
-
Collect the fraction corresponding to [³H]this compound and confirm its radiochemical purity by analytical HPLC with radioactivity detection.
-
Determine the specific activity of the purified [³H]this compound using liquid scintillation counting and by measuring the mass of the compound.
Table 1: Expected Characteristics of [³H]this compound
| Parameter | Expected Value |
| Radiochemical Purity | >98% |
| Specific Activity | 20-100 Ci/mmol |
| Storage | In ethanol at -20°C or -80°C |
GABAA Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of GABA and the positive allosteric modulation by this compound at the GABAA receptor.
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. Comparison of centrifugation and filtration assays of ligand binding: do multiple GABA receptive sites exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
ELB-139: A Pharmacological Tool for Probing GABAA Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ELB-139 is a novel, non-benzodiazepine positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It acts as a partial agonist at the benzodiazepine binding site, exhibiting a unique subtype selectivity profile that distinguishes it from classical benzodiazepines like diazepam.[1] These characteristics make this compound a valuable pharmacological tool for dissecting the physiological and pathological roles of different GABAA receptor subtypes. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate GABAA receptor function in various preclinical models.
This compound has demonstrated significant anxiolytic and anticonvulsant properties in animal models, with a notable absence of sedative effects and tolerance development upon chronic administration, side effects commonly associated with benzodiazepines.[2][3] Furthermore, it has been shown to increase extracellular serotonin (5-HT) levels in key brain regions, suggesting a dual mechanism of action that could be beneficial in the treatment of anxiety and mood disorders.[4]
Physicochemical Properties and In Vitro Pharmacology
This compound is a progesterone analogue that binds to the flunitrazepam binding site on the GABAA receptor.[2][4] Its pharmacological profile is characterized by its partial agonism and subtype selectivity.
Data Presentation: In Vitro Efficacy and Binding Affinity of this compound
Table 1: Binding Affinity of this compound at the Benzodiazepine Site
| Parameter | Value | Reference |
| IC50 (vs. [3H]flunitrazepam) | 1390 ± 32.1 nM | [3][5] |
| Ki (vs. [3H]flunitrazepam) | 1040 ± 24.1 nM | [5] |
Table 2: Functional Efficacy of this compound at Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Potency (Relative to other subtypes) | Efficacy (% of Diazepam) | Reference |
| α1β2γ2 | Moderate | ~40-50% (Highest) | [1] |
| α2β2γ2 | Moderate | ~40-50% (Highest) | [1] |
| α3β2γ2 | Highest | ~40-50% | [1] |
| α5β2γ2 | Lower | ~40-50% | [1] |
| α4-containing | No potentiation | N/A | [1] |
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a GABAA receptor and the modulatory effect of a benzodiazepine site partial agonist like this compound.
Caption: GABAA receptor activation and modulation by this compound.
Experimental Workflow for In Vitro Characterization
This workflow outlines the key steps for characterizing the in vitro pharmacological profile of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for assessing the modulatory effects of this compound on GABA-induced currents in HEK293 cells expressing specific recombinant GABAA receptor subtypes.[1]
Materials:
-
HEK293 cells transiently or stably expressing desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
External Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (ICS): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP (pH adjusted to 7.2 with CsOH).
-
GABA stock solution.
-
This compound stock solution (dissolved in DMSO, final concentration of DMSO in ECS <0.1%).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Culture HEK293 cells expressing the GABAA receptor subtype of interest on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with ECS at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current by this compound.
-
To determine efficacy, co-apply a saturating concentration of GABA with a high concentration of this compound and compare the response to that elicited by a saturating concentration of a full agonist like diazepam.
-
Wash the cell with ECS between applications to allow for recovery.
-
Analyze the data to determine the EC50 and maximal efficacy (Emax) of this compound for each receptor subtype.
In Vivo Behavioral Assays for Anxiolytic Activity
The following protocols are standardized methods to assess the anxiolytic-like effects of this compound in rodents.
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound (e.g., 10 and 30 mg/kg, p.o.) or vehicle to rats 60 minutes before testing.[2] Diazepam (e.g., 2 mg/kg, i.p.) can be used as a positive control.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Clean the maze with 70% ethanol between trials.
Principle: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.
Procedure:
-
Administer this compound or vehicle as described for the EPM.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
-
Clean the apparatus between trials.
Principle: This test creates a conflict between a motivated behavior (drinking for a water-deprived rat) and an aversive stimulus (a mild electric shock). Anxiolytic compounds increase the number of punished licks.
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
Procedure:
-
Water-deprive rats for 48 hours prior to the test.
-
Administer this compound or vehicle.
-
Place the rat in the chamber. After a set number of licks from the drinking spout (e.g., 20 licks), a mild electric shock is delivered through the spout.
-
Record the total number of licks and the number of shocks received over a set period (e.g., 5 minutes).
-
An increase in the number of punished licks indicates an anxiolytic effect.
In Vivo Microdialysis for Serotonin Measurement
This protocol allows for the in vivo measurement of extracellular serotonin levels in the brain of freely moving rats following administration of this compound.[6][7][8]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or medial prefrontal cortex) in an anesthetized rat.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period.
-
Administer this compound systemically.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Express the post-drug serotonin levels as a percentage of the baseline levels.
Conclusion
This compound represents a sophisticated pharmacological tool for the investigation of GABAA receptor function. Its unique subtype selectivity and favorable side-effect profile in preclinical models make it an ideal candidate for studies aiming to differentiate the roles of various GABAA receptor subtypes in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GABAergic neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular levels of serotonin and GABA in the hippocampus after chronic mild stress in rats. A microdialysis study in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ELB-139 Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with ELB-139 in aqueous solutions. The following information is designed to offer practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common challenge with new chemical entities.[1] Start by assessing the basic physicochemical properties of your compound. For this compound, initial steps should include:
-
Visual Inspection: Observe if the compound is fully dissolving or if particulate matter remains.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent.[2] Since the chemical structure of this compound contains basic nitrogen atoms, its solubility is expected to increase in acidic conditions (lower pH).
-
Gentle Heating and Agitation: Sometimes, increasing the temperature and providing sufficient mixing can aid dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q2: Can I use organic solvents to dissolve this compound first?
A2: Yes, creating a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy. This is often referred to as the co-solvent technique.[3][4]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used for preparing stock solutions of poorly soluble compounds.
-
Procedure: Dissolve this compound in a minimal amount of the organic solvent to create a high-concentration stock. Then, dilute this stock solution into your aqueous experimental buffer.
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular systems or assay components. It is crucial to run appropriate vehicle controls.
Q3: What are some common techniques to enhance the solubility of compounds like this compound for in vitro experiments?
A3: Several methods can be employed to improve the aqueous solubility of poorly soluble compounds for experimental purposes. The choice of method depends on the specific requirements of your experiment.[1][5] Some common techniques include:
-
Co-solvency: As mentioned, using a water-miscible organic solvent to first dissolve the compound.[6]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound can significantly enhance solubility.[2]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution of the organic stock into an aqueous buffer.
Cause: The addition of the aqueous buffer to the organic stock solution can cause the compound to crash out if its solubility limit in the final solvent mixture is exceeded.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the proportion of the organic solvent in the final solution can help maintain solubility. Always check the tolerance of your system to the solvent.
-
Use a Different Co-solvent: Some co-solvents may be more effective at solubilizing your compound. Consider trying solvents like polyethylene glycol (PEG) or propylene glycol.[4]
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer before adding the this compound stock can help prevent precipitation.[9]
Issue 2: The solubility of this compound is still insufficient for the desired experimental concentration, even with a co-solvent.
Solutions:
-
Solid Dispersion Technique: This involves dispersing the drug in a hydrophilic carrier matrix.[5] While more complex, it can significantly enhance solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[5]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility.[3][10] This can be achieved through methods like high-pressure homogenization or media milling.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[11][12]
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical solubility data for this compound using different solubilization methods. These values are for illustrative purposes to demonstrate the potential impact of each technique.
| Solubilization Method | Solvent System | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| None | Deionized Water | 0.5 | 1 |
| pH Adjustment | pH 4.0 Buffer | 50 | 100 |
| Co-solvency | 10% DMSO in Water | 100 | 200 |
| Surfactant | 0.5% Tween® 80 in Water | 75 | 150 |
| Complexation | 2% HP-β-CD in Water | 150 | 300 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of 100% DMSO to the powder.
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution. This is your high-concentration stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution into your final aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add this compound: Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Visualizations
Caption: A workflow diagram illustrating various strategies to overcome poor aqueous solubility.
Caption: A logic diagram for troubleshooting precipitation issues when using a co-solvent.
References
- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. longdom.org [longdom.org]
- 4. ijpbr.in [ijpbr.in]
- 5. azolifesciences.com [azolifesciences.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Interpreting unexpected results in ELB-139 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ELB-139 in behavioral studies. The information is tailored for scientists and drug development professionals to interpret unexpected results and refine experimental protocols.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific issues that may arise during behavioral experiments with this compound, providing potential explanations and actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| 1. Lack of Anxiolytic Effect at Expected Doses | Inverted U-shaped (biphasic) dose-response curve. Partial agonists can sometimes show reduced efficacy at higher concentrations.[1][2] | Test a wider range of doses, including lower concentrations than initially planned, to fully characterize the dose-response relationship. |
| Insufficient habituation of animals to the testing environment or experimenter. | Ensure a consistent and adequate habituation period (e.g., at least 60 minutes in the testing room) before starting the experiment.[3] Minimize handling stress with consistent and gentle techniques. | |
| Incorrect timing between drug administration and behavioral testing. | For oral administration of this compound, testing is typically conducted 60 minutes post-administration.[4] Verify and standardize this timing across all experimental groups. | |
| 2. Paradoxical Anxiogenic-Like Effects | Off-target effects or interaction with other neurotransmitter systems at higher doses. | Consider potential interactions with the serotonergic system, as this compound can increase extracellular serotonin.[5] Concurrent administration of specific antagonists may help elucidate the mechanism. |
| Biphasic modulation of GABAA receptors. Some modulators can have opposing effects at different concentrations or levels of receptor activation.[1][2][6] | As with a lack of effect, a detailed dose-response study is crucial. Analyze behavior at the beginning versus the end of the test period to check for time-dependent effects. | |
| 3. Sedation or Hypo-locomotion | Higher than optimal dose. Although this compound is noted for its non-sedating profile, high doses of GABAA modulators can lead to sedation.[7] | Reduce the dose. Concurrently use a locomotor activity test (e.g., open field) to establish the dose range that is free of sedative effects. |
| Strain or species differences in drug metabolism and sensitivity. | If using a different rodent strain than reported in the literature, conduct a preliminary dose-finding study to establish the optimal non-sedating anxiolytic dose for that specific strain. | |
| 4. High Variability in Behavioral Data | Inconsistent experimental procedures (e.g., lighting, noise, handling). | Standardize all environmental conditions.[3] Use a sound-attenuating chamber and ensure consistent light levels across tests. All experimenters should use the same handling protocol. |
| Testing at different times of the day (circadian rhythm effects). | Conduct all behavioral tests during the same phase of the light/dark cycle for all animals. | |
| Experimenter bias. | The experimenter conducting the behavioral scoring should be blinded to the treatment groups.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor. It positively modulates the receptor's function, potentiating GABA-induced chloride currents, but to a lesser extent than full agonists like diazepam.[4] It shows some functional subtype selectivity, with the highest potency at α3-containing GABAA receptors.[9]
Q2: this compound is described as non-sedating. At what dose might sedative effects appear?
A2: While this compound has a favorable separation between anxiolytic and sedative effects, all GABAA modulators can cause sedation at high doses. The precise dose will depend on the species and strain. It is crucial to perform a dose-response study and include a measure of locomotor activity to identify the therapeutic window for anxiolysis without sedation for your specific experimental setup.[7]
Q3: Can this compound interact with other neurotransmitter systems?
A3: Yes. Studies have shown that this compound can induce a significant increase in extracellular serotonin (5-HT) in the striatum and medial prefrontal cortex of rats.[5] This effect is mediated by its action at the benzodiazepine binding site. This dual action on both the GABAergic and serotonergic systems may contribute to its overall behavioral profile.
Q4: Why am I not seeing a difference between my vehicle and this compound treated groups in the elevated plus-maze?
A4: This could be due to several factors. First, check your dosage; you may be on a non-efficacious portion of the dose-response curve (either too low or too high). Second, "ceiling" or "floor" effects can occur if the baseline anxiety of your animals is either too low or too high. Ensure control animals exhibit a clear preference for the closed arms (e.g., spending less than 20% of the time in the open arms). Finally, review your experimental protocol for consistency in handling, habituation, and environmental conditions.[3][10]
Q5: Is tolerance to the anxiolytic effects of this compound expected?
A5: Published studies have shown no development of tolerance to the anxiolytic effects of this compound in the elevated plus-maze test even after six weeks of twice-daily administration in rats.[4] This is a key differentiating feature from classical benzodiazepines.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
This test assesses anxiety-like behavior by measuring the rodent's exploration of a maze with two open and two enclosed arms.
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Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm for rats) with two opposing arms open and two opposing arms enclosed by walls.[11]
-
Procedure:
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Habituate the rat to the testing room for at least 60 minutes before the trial.[3]
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Administer this compound or vehicle (typically 60 minutes before the test if given orally).
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Place the rat in the center of the maze, facing one of the open arms.[10]
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Allow the animal to explore the maze for a 5-minute session.
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Record the session using a video camera positioned above the maze.
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The maze should be cleaned with an appropriate solution (e.g., 20% ethanol) between animals to remove olfactory cues.[11]
-
-
Key Parameters Measured:
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Time spent in the open arms vs. closed arms.
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Number of entries into the open arms vs. closed arms.
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Total distance traveled (as a measure of locomotor activity).
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Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment.
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Apparatus: A rectangular box divided into a large, brightly illuminated white compartment and a smaller, dark black compartment, connected by a small opening.[12]
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Procedure:
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Habituate the animal to the testing room for at least 60 minutes.
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Administer this compound or vehicle.
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Place the animal in the center of the light compartment, facing away from the opening.[13]
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Allow the animal to explore the apparatus for a 5 to 10-minute session.
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Use a video tracking system to record the animal's movement.
-
-
Key Parameters Measured:
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Time spent in the light compartment.
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Number of transitions between the light and dark compartments.[12]
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Latency to first enter the dark compartment.
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Vogel Conflict Test
This is a punishment-based test to screen for anxiolytic drug effects.
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Apparatus: An operant conditioning chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a lickometer.[14][15]
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Procedure:
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Water-deprive rats for 48 hours prior to the test, with free access to food.
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On the test day, administer this compound or vehicle.
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Place the rat in the chamber.
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After a set number of licks from the drinking spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the spout and floor grid.[14]
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The session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Key Parameters Measured:
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Total number of licks.
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Number of shocks received (i.e., number of punished drinking periods). Anxiolytic compounds are expected to increase the number of shocks the animal is willing to take.[16]
-
Visualizations
Caption: this compound acts as a partial agonist at the GABAA receptor's benzodiazepine site.
Caption: General workflow for a typical behavioral pharmacology experiment.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally diverse amphiphiles exhibit biphasic modulation of GABAA receptors: similarities and differences with neurosteroid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally diverse amphiphiles exhibit biphasic modulation of GABAA receptors: similarities and differences with neurosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus-maze [bio-protocol.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. orchidscientific.com [orchidscientific.com]
- 15. VOGEL TEST [panlab.com]
- 16. Vogel conflict test - Wikipedia [en.wikipedia.org]
Technical Support Center: ELB-139 Delivery in Freely Moving Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering ELB-139 in freely moving animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rats?
A1: Based on published studies, the recommended and effective route of administration for this compound in rats is oral (p.o.).
Q2: What are the typical dosages of this compound used in behavioral studies in rats?
A2: Effective anxiolytic doses of this compound in rats have been reported to be 10 mg/kg and 30 mg/kg administered orally.
Q3: How should I prepare this compound for oral administration?
A3: As this compound is likely a poorly water-soluble compound, a common approach is to prepare a suspension or solution using appropriate vehicles. A standard vehicle for oral administration of such compounds is a solution of 0.5% to 2% methylcellulose in water. It is crucial to ensure the compound is homogeneously suspended before each administration.
Q4: I am observing variability in the behavioral effects of this compound. What could be the cause?
A4: Variability can stem from several factors:
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Inconsistent Formulation: Ensure the this compound suspension is consistently prepared and homogenized before each dose.
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Inaccurate Dosing: Verify the accuracy of your dosing volumes and the animal's body weight.
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Animal Stress: Stress from handling and the administration procedure itself can impact behavioral outcomes. Ensure proper and consistent animal handling techniques.
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Failed Administration: In the case of oral gavage, improper technique can lead to the compound not reaching the stomach.
Q5: Can I administer this compound via intraperitoneal (i.p.) injection?
A5: While oral administration is the documented route, i.p. injection is a common alternative for preclinical studies. However, the solubility and potential for local irritation of this compound would need to be assessed. If choosing this route, ensure the compound is fully dissolved in a suitable, non-irritating vehicle. The maximum recommended volume for i.p. injection in rats is typically 10 ml/kg.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
| Symptom | Potential Cause | Suggested Solution |
| Animal struggles excessively during restraint. | Improper restraint technique, causing stress and resistance. | Use a firm but gentle grip. Wrapping the animal in a towel can help to calm it and prevent movement. Ensure the head and neck are properly immobilized to facilitate gavage tube insertion. |
| Fluid is expelled from the animal's nose or mouth. | Accidental administration into the trachea. | STOP IMMEDIATELY. This indicates the gavage tube is in the lungs. Remove the tube and monitor the animal closely for respiratory distress. Re-evaluate your technique before the next administration. Ensure the tube is inserted to the pre-measured length (from the mouth to the last rib). |
| Resistance is felt during insertion of the gavage tube. | Incorrect angle of insertion or the tube is hitting the back of the throat or trachea. | Do not force the tube. Withdraw slightly and gently re-advance. Ensure the animal's head is tilted slightly upwards to create a straighter path to the esophagus. |
Issue 2: Inconsistent or No Behavioral Effects Observed
| Symptom | Potential Cause | Suggested Solution |
| Animals do not show the expected anxiolytic effects. | Formulation Issue: this compound is not properly suspended or has precipitated out of the vehicle. | Vigorously vortex or sonicate the suspension before drawing each dose to ensure homogeneity. Visually inspect the suspension for any precipitate. |
| Incorrect Dosage: Calculation error or inaccurate animal weight. | Double-check all calculations for dose preparation and administration volume. Use a recently calibrated scale to weigh the animals on the day of the experiment. | |
| Failed Administration: The full dose was not delivered to the stomach. | Refine your oral gavage technique. For critical studies, consider adding a colored, inert dye to the vehicle for a subset of animals to visually confirm successful delivery to the stomach upon necropsy. | |
| Tolerance: While this compound has been shown to have a low tolerance potential, this could be a factor in long-term studies. | Review the experimental design and consider including naive control groups at different time points. |
Issue 3: Preparation and Administration of the Antagonist, Flumazenil
| Symptom | Potential Cause | Suggested Solution |
| Difficulty dissolving flumazenil for i.p. injection. | Flumazenil has low water solubility. | Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Add each solvent sequentially to ensure proper dissolution.[1] |
| Observed irritation at the injection site. | The vehicle or the compound is causing local irritation. | Ensure the pH of the final solution is close to neutral. If irritation persists, consider alternative vehicles or a lower concentration with a larger injection volume (not exceeding the maximum recommended volume). |
| Inconsistent antagonism of this compound effects. | Timing of Administration: The antagonist was not given at the optimal time relative to the agonist. | Administer flumazenil i.p. approximately 20-30 minutes before the expected peak effect of this compound. |
| Insufficient Dose: The dose of flumazenil is not sufficient to fully block the effects of this compound. | A commonly used dose of flumazenil to reverse the effects of benzodiazepine agonists in rats is 5 mg/kg i.p. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension
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Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
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Suspension Preparation:
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Weigh the required amount of this compound powder.
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Levigate the powder with a small amount of the methylcellulose vehicle to form a smooth paste.
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Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
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Homogenize the suspension using a vortex mixer or sonicator until it is uniform.
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Administration:
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Weigh the rat and calculate the required dose volume.
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Gently restrain the rat.
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Measure the appropriate length of the gavage tube (from the tip of the nose to the last rib).
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Draw the homogenized suspension into a syringe fitted with the gavage tube.
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Carefully insert the gavage tube into the esophagus to the pre-measured depth.
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Slowly administer the suspension.
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Withdraw the tube gently and return the animal to its cage.
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Monitor the animal for any signs of distress.
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Protocol 2: Preparation and Intraperitoneal Administration of Flumazenil
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Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[1]
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Flumazenil Solution Preparation:
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Dissolve the flumazenil powder in DMSO first.
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Add the PEG300 and Tween-80 and mix thoroughly.
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Finally, add the saline and mix until a clear solution is obtained.
-
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Administration:
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Weigh the rat and calculate the required dose volume.
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Restrain the rat to expose the abdomen.
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Insert a 23-25 gauge needle into the lower right quadrant of the abdomen, avoiding the midline and cecum.
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Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
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Inject the solution slowly and steadily.
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Withdraw the needle and return the animal to its cage.
-
Data Summary
| Compound | Route of Administration | Dose Range (Rats) | Vehicle Examples | Key Considerations |
| This compound | Oral (p.o.) | 10 - 30 mg/kg | 0.5% - 2% Methylcellulose in water | Ensure homogeneous suspension before each dose. |
| Flumazenil | Intraperitoneal (i.p.) | 5 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] | Administer 20-30 minutes prior to expected this compound peak effect. |
Visualizations
Caption: Troubleshooting workflow for unexpected this compound experimental outcomes.
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
References
Technical Support Center: Controlling for Off-Target Effects of ELB-139
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for off-target effects of ELB-139 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel anxiolytic agent that functions as a partial agonist at the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It exhibits selectivity for GABAA receptors containing the α3 subunit.[3] Its action potentiates GABA-induced currents, leading to its anxiolytic effects.[1][2] Unlike full agonists like diazepam, this compound produces a submaximal effect, which may contribute to a better side-effect profile, such as reduced sedation.[1][2]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary, intended target.[4] For this compound, this would mean binding to and modulating the activity of proteins other than the GABAA receptor benzodiazepine site. These unintended interactions are a significant concern because they can lead to:
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Cellular toxicity: Interaction with other essential proteins could lead to adverse cellular effects.
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Lack of translational relevance: Promising preclinical results may not be reproducible in clinical settings if they are driven by off-target activities.
Q3: How can I be sure that the effects I'm observing are due to this compound's action on the GABAA receptor?
A3: The most direct way to confirm that the observed effects are mediated by the benzodiazepine binding site of the GABAA receptor is to use the competitive antagonist, flumazenil .[1][2][3] If the effects of this compound are reversed or blocked by co-administration of flumazenil, it provides strong evidence for on-target activity.[1][2]
Q4: Are there known off-target effects for this compound?
Troubleshooting Guides
Issue: I'm observing an unexpected phenotype in my cells/animal model after treatment with this compound.
This guide will help you determine if the unexpected phenotype is an on-target or off-target effect of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue: How do I determine the selectivity profile of this compound?
If a comprehensive selectivity profile is not available, you can perform your own screening assays.
Recommended Approaches:
-
Commercial Screening Services: Utilize services that screen your compound against a large panel of receptors, ion channels, and enzymes. This is the most comprehensive approach to identify potential off-target interactions.
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In-house Kinase Profiling: Since kinase inhibitors are a common source of off-target effects, performing a kinome scan can be highly informative.
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Proteome-wide Target Identification: Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify proteins that physically interact with this compound in an unbiased manner within the cell.
Quantitative Data Summary
While a comprehensive selectivity profile for this compound is not publicly available, the following table summarizes the known quantitative data. Researchers should aim to expand this table with their own experimental data.
| Target/Assay | Species | Value | Compound | Reference |
| On-Target Activity | ||||
| Flunitrazepam Binding (IC50) | Rat (forebrain cortical membranes) | 1390 nM | This compound | [1][2] |
| Flunitrazepam Binding (Ki) | Rat (forebrain cortical membranes) | 1040 nM | This compound | [5] |
| Flunitrazepam Binding (IC50) | Rat (forebrain cortical membranes) | 9.1 nM | Diazepam | [5] |
| Flunitrazepam Binding (Ki) | Rat (forebrain cortical membranes) | 6.8 nM | Diazepam | [5] |
| Off-Target Activity | ||||
| Example Target 1 | User-defined | User-defined | This compound | User-defined |
| Example Target 2 | User-defined | User-defined | This compound | User-defined |
Key Experimental Protocols
Protocol 1: On-Target Validation using Flumazenil
This protocol describes how to use the competitive antagonist flumazenil to confirm that the observed effects of this compound are mediated through the benzodiazepine binding site of the GABAA receptor.
Caption: Workflow for on-target validation with Flumazenil.
Methodology:
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Experimental Design: Prepare four experimental groups: (1) Vehicle control, (2) this compound alone, (3) Flumazenil alone, and (4) this compound in combination with Flumazenil.
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Dosing:
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Measurement: After the appropriate incubation time, measure the biological endpoint of interest (e.g., cell signaling event, behavioral response).
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Analysis: Compare the response in the this compound group to the this compound + Flumazenil group. A significant reduction in the effect of this compound in the presence of Flumazenil indicates an on-target mechanism.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
This protocol provides a workflow for using CRISPR-Cas9 to knock out the GABAA receptor α3 subunit (the putative selective target for this compound) to validate that the observed phenotype is on-target.
Caption: Workflow for CRISPR-Cas9 target validation.
Methodology:
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gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the gene encoding the GABAA receptor α3 subunit.
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Transfection and Selection: Co-transfect the gRNAs and a Cas9 nuclease expression vector into the cells of interest. Select for transfected cells and isolate single-cell clones.
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Validation of Knockout: Expand the clonal populations and validate the knockout of the target gene by DNA sequencing and Western blotting to confirm the absence of the protein.
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Phenotypic Assay: Treat both the wild-type and the validated knockout cell lines with a dose range of this compound.
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Analysis: Measure the phenotype of interest. If the phenotype observed in wild-type cells is significantly diminished or absent in the knockout cells, this provides strong evidence that the effect is mediated through the GABAA receptor α3 subunit.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of this compound to its target protein in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
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Heat Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Quantification: Quantify the amount of soluble GABAA receptor α3 subunit in the supernatant at each temperature point using Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the vehicle control indicates target engagement.
References
- 1. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Addressing variability in animal response to ELB-139 administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELB-139. Our goal is to help you address potential variability in animal responses and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel anxiolytic agent that acts as a partial agonist at the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It displays functional subtype selectivity, with the highest potency for α3-containing receptors and the highest efficacy for α1- or α2-containing receptors.[1] By potentiating GABA-induced currents, this compound enhances the inhibitory effects of GABA in the central nervous system, leading to its anxiolytic effects.[2] Unlike traditional benzodiazepines, this compound has been shown to produce anxiolytic effects without causing sedation or the development of tolerance.[2][4]
Q2: What are the common sources of variability in animal studies involving this compound?
A2: Variability in animal responses to this compound can stem from several factors, which can be broadly categorized as biological, environmental, and experimental.[5]
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Biological Variation: This includes genetic differences between animal strains, age, sex, and individual physiological states (e.g., stress levels, health status).[6][7]
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Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light-dark cycles, and noise can all impact an animal's physiology and drug response.
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Experimental Procedures: Inconsistencies in drug preparation and administration, handling of animals, and the timing of behavioral testing can introduce significant variability.[8][9]
Q3: How can I minimize variability in my experiments with this compound?
A3: To minimize variability, it is crucial to standardize your experimental protocol as much as possible. This includes:
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Controlling for Biological Variables: Use animals of the same strain, age, and sex. House animals under controlled environmental conditions and allow for a proper acclimatization period before starting the experiment.
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Standardizing Procedures: Ensure consistent drug formulation, dosage, and route of administration.[8] All personnel involved in the study should follow the same procedures for animal handling, injection, and behavioral testing.
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Randomization and Blinding: Randomly assign animals to treatment groups to avoid selection bias. Whenever possible, experiments should be conducted in a blinded manner, where the experimenter is unaware of the treatment group assignments.
Troubleshooting Guides
Issue 1: Higher than expected variability in behavioral test results after this compound administration.
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Potential Cause 1: Inconsistent Drug Administration. The method of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug absorption and bioavailability.[8] Inconsistent technique can lead to variable dosing.
-
Troubleshooting Steps:
-
Verify Dosing Technique: Ensure all personnel are thoroughly trained and proficient in the chosen administration route.
-
Check Vehicle and Formulation: Confirm that this compound is fully dissolved or homogenously suspended in the vehicle. Prepare fresh solutions for each experiment to avoid degradation.
-
Confirm Accurate Dosing: Double-check all dose calculations and the calibration of administration equipment.
-
-
-
Potential Cause 2: Animal Stress. High levels of stress can alter an animal's baseline anxiety levels and its response to anxiolytic drugs. Improper handling or stressful environmental conditions can be contributing factors.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals have an adequate acclimatization period (typically 1-2 weeks) to the facility and housing conditions before the experiment begins.
-
Handling: Handle animals gently and consistently. For behavioral tests, habituate the animals to the testing room and equipment.
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Environmental Enrichment: Provide appropriate environmental enrichment to reduce stress in the home cage.
-
-
-
Potential Cause 3: Sub-optimal Timing of Behavioral Testing. The anxiolytic effects of this compound will have a specific pharmacokinetic and pharmacodynamic profile. Testing outside the optimal window of drug activity can lead to variable results.
-
Troubleshooting Steps:
-
Review Literature: Published studies with this compound in rats have administered the compound orally 60 minutes before testing.[2]
-
Pilot Study: If using a different species, strain, or route of administration, conduct a pilot study to determine the peak time of anxiolytic effect.
-
-
Issue 2: Lack of significant anxiolytic effect with this compound.
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Potential Cause 1: Inappropriate Dosage. The dose of this compound may be too low to elicit a significant anxiolytic response in the specific animal model or strain being used.
-
Troubleshooting Steps:
-
-
Potential Cause 2: Animal Model Insensitivity. The chosen animal model of anxiety may not be sensitive to the anxiolytic effects of this compound.
-
Troubleshooting Steps:
-
Review Model Validity: Ensure the selected behavioral paradigm is a well-validated model for anxiety and is known to be sensitive to benzodiazepine-like drugs. This compound has been shown to be effective in the elevated plus-maze, light-dark box, and Vogel conflict test.[2][4]
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Consider Alternative Models: If results remain negative, consider using a different anxiety model to confirm the findings.
-
-
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Anxiety Models in Rats
| Behavioral Test | Dose (p.o.) | Key Findings | Reference |
| Elevated Plus-Maze | 10 mg/kg | Increased time spent in open arms | [2] |
| 30 mg/kg | Significantly increased time spent and entries into open arms | [2][4] | |
| Light-Dark Box | 10 mg/kg | Increased time spent in the light compartment | [2] |
| 30 mg/kg | Significantly increased time spent in the light compartment | [2] | |
| Vogel Conflict Test | 10 mg/kg | Increased number of punished licks | [2] |
| 30 mg/kg | Significantly increased number of punished licks | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
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Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Ensure the final concentration allows for a dosing volume of approximately 5 ml/kg.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Insert a ball-tipped oral gavage needle into the esophagus.
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Slowly administer the calculated volume of the this compound suspension.
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Monitor the animal for a short period after dosing to ensure no adverse reactions.
-
-
Timing of Behavioral Testing:
-
Conduct behavioral testing 60 minutes after oral administration of this compound.[2]
-
Mandatory Visualizations
Caption: this compound Mechanism of Action
Caption: General Experimental Workflow
Caption: Troubleshooting High Variability
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Factors Affecting Drug Response in Animals [bivatec.com]
- 7. vetscraft.com [vetscraft.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Best practices for long-term storage and stability of ELB-139
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of ELB-139, a novel agonist of the GABAA receptor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed to ensure its integrity and activity.
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Solid Form: When stored as a solid powder, this compound should be kept in a tightly sealed container in a cool, dark, and dry place. For long-term storage, -20°C is recommended, which can maintain stability for up to three years.[1][2] Storage at 4°C is suitable for shorter periods, typically ensuring stability for up to two years.[1][2]
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Stock Solutions: For long-term storage, it is highly recommended to prepare concentrated stock solutions in a suitable organic solvent, such as DMSO.[3] These stock solutions should be aliquoted into smaller, single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation and absorption of water by the solvent.[2][3] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2]
Q2: How should I prepare working solutions of this compound?
A2: Aqueous working solutions should ideally be prepared fresh for each experiment from a concentrated stock solution.[3] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[1][3]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. If you observe precipitation, do not use the solution. Centrifuge the vial to pellet the precipitate before preparing a new solution. To prevent precipitation, you can try lowering the final concentration of this compound in your assay or adjusting the pH of your buffer, as the solubility of some compounds can be pH-dependent.[2]
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors, including compound instability, pipetting errors, or assay interference. Refer to the troubleshooting section below for a more detailed guide. It is also crucial to include proper controls in your experiments, such as a vehicle control (containing the same final concentration of the solvent used to dissolve this compound) to account for any effects of the solvent itself.
Storage and Stability Data Summary
Since specific quantitative stability data for this compound is not available, the following table summarizes general storage recommendations for small molecule inhibitors based on best practices.
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed, desiccated container, protected from light.[1][2] |
| 4°C | Up to 2 years | Suitable for shorter-term storage; protect from light and moisture.[1][2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
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Materials:
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This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials with Teflon-lined screw caps
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate gently until the compound is completely dissolved.
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Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guides
Issue 1: Inconsistent or Loss of Compound Activity
Symptoms:
-
Reduced or no biological effect compared to previous experiments.
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High variability between replicate wells or experiments.
Possible Causes and Solutions:
-
Compound Degradation:
-
Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3] Prepare fresh working solutions for each experiment. If you suspect instability in your assay medium, you can perform a time-course experiment to see if the compound's activity decreases over time.
-
-
Precipitation:
-
Solution: Visually inspect your solutions for any precipitate. If observed, prepare a fresh solution at a lower concentration. Consider optimizing the solvent composition of your final assay buffer.
-
-
Inaccurate Pipetting:
-
Solution: Ensure your pipettes are properly calibrated, especially when handling viscous DMSO stock solutions. Use reverse pipetting techniques for more accurate dispensing of viscous liquids.
-
Issue 2: Suspected Assay Interference
Symptoms:
-
High background signal in fluorescence or absorbance-based assays.
-
A dose-response curve with an unusually steep slope.
Possible Causes and Solutions:
-
Autofluorescence:
-
Solution: To check for autofluorescence, run a control plate containing only the compound at various concentrations in the assay buffer and measure the signal at the same wavelengths used in your experiment. If the compound is fluorescent, you may need to switch to a different detection method (e.g., a luminescent or colorimetric assay).
-
-
Compound Aggregation:
-
Solution: Some small molecules can form aggregates at higher concentrations, leading to non-specific inhibition. To test for this, include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the presence of detergent reduces the compound's apparent activity, aggregation is likely occurring.
-
Visualizations
References
Technical Support Center: ELB-139 Chronic Studies and Tolerance Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting chronic in vivo studies with ELB-139, with a specific focus on monitoring and avoiding the development of tolerance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an anxiolytic compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Unlike traditional benzodiazepines, this compound exhibits functional subtype selectivity, with a higher potency for α3-containing GABAA receptors and the highest efficacy in α1- or α2-containing receptors.[1] As a partial agonist, it potentiates GABA-induced currents but does not elicit the maximal effect seen with full agonists like diazepam.[1] Additionally, this compound has been shown to increase extracellular serotonin (5-HT) levels in the striatum and medial prefrontal cortex of rats, a mechanism that may contribute to its unique pharmacological profile.
Q2: What is drug tolerance and why is it a concern with GABAA receptor modulators?
Drug tolerance is a phenomenon where the response to a given dose of a drug decreases with repeated administration, requiring higher doses to achieve the same effect. For traditional benzodiazepines, tolerance to the sedative and anticonvulsant effects can develop rapidly.[2] The mechanisms are complex but are thought to involve neuroadaptations such as changes in GABAA receptor subunit expression and a functional uncoupling between the benzodiazepine binding site and the GABA potentiation effect.[3][4][5]
Q3: Is tolerance to this compound expected based on preclinical data?
Preclinical evidence suggests that this compound has a low propensity for inducing tolerance. A key study in rats demonstrated that there was no development of tolerance to the anxiolytic effects of this compound in the elevated plus-maze test after six weeks of twice-daily administration. This is a significant advantage over classical benzodiazepines.
Q4: How do the partial agonism and receptor subtype selectivity of this compound potentially contribute to the lack of tolerance?
The reduced likelihood of tolerance development with this compound is believed to be linked to two of its key features:
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Partial Agonism: Full agonists at the GABAA receptor can lead to receptor desensitization and downregulation with chronic exposure. As a partial agonist, this compound produces a submaximal response, which may be insufficient to trigger the significant neuroadaptive changes that lead to tolerance.[1][6]
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Subtype Selectivity: Traditional benzodiazepines non-selectively target GABAA receptors containing α1, α2, α3, and α5 subunits. Tolerance to the sedative effects has been linked to actions at α1 and α5 subunits.[7][8] this compound's preference for α3 subunits may spare the receptor subtypes more critically involved in the development of tolerance to sedative and other effects.[1] There is growing evidence that subtype-selective GABAA modulators are less likely to induce tolerance.[3][5]
Troubleshooting Guide
Problem: I am observing a decrease in the anxiolytic effect of this compound over time in my chronic study. How can I determine if this is true tolerance?
Several factors can mimic the appearance of tolerance. It is crucial to systematically investigate these before concluding that true pharmacological tolerance has developed.
| Potential Cause | Troubleshooting Steps |
| Drug Formulation/Stability Issues | - Ensure the this compound formulation is stable over the course of the study. - Verify the correct dose is being administered; re-calculate based on the most recent animal weights. - Consider if the vehicle is appropriate and not causing any issues. |
| Changes in Animal Health | - Monitor animals for signs of illness, as this can affect behavior. - Ensure consistent diet and housing conditions. - Perform regular health checks, including body weight measurements.[9] |
| Behavioral Assay Habituation | - Repeated exposure to the same behavioral test can lead to habituation. For the elevated plus-maze, this is known as "one-trial tolerance".[10][11] - To mitigate this, use longer inter-trial intervals (e.g., several weeks) or use a battery of different anxiety tests. |
| Procedural Drift | - Ensure all experimental procedures, including animal handling and injection techniques, are consistent across all time points and experimenters.[12] |
If these factors have been ruled out, you can proceed to a more formal assessment of tolerance.
Experimental Protocols
Protocol 1: Chronic Tolerance Assessment using the Elevated Plus-Maze (EPM)
This protocol is designed to assess the development of tolerance to the anxiolytic effects of this compound over a multi-week period.
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Animal Groups:
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Group 1: Vehicle control (chronic administration)
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Group 2: this compound (chronic administration at the desired dose)
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Group 3: Positive control - Diazepam (chronic administration, dose known to induce tolerance)
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Group 4: Acute this compound (vehicle for the duration of the study, with an acute dose of this compound before the final EPM test to confirm drug activity)
-
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Dosing Regimen:
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Administer this compound, diazepam, or vehicle at the same time each day for the duration of the study (e.g., 6 weeks).
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Adjust doses based on weekly body weight measurements.
-
-
Behavioral Testing (EPM):
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Baseline (Day 0): Test all animals on the EPM before the start of chronic dosing to establish baseline anxiety levels.
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Mid-point (e.g., Week 3): Re-test a subset of animals to monitor for early changes. Be mindful of the potential for one-trial tolerance.
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Final (e.g., Week 6): Test all animals on the EPM. Administer the final dose of the chronic treatment at the appropriate time before the test. The acute this compound group receives its single dose at this time.
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EPM Procedure:
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Habituate animals to the testing room for at least 30 minutes before the trial.[13]
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Place each animal in the center of the maze, facing an open arm.[12]
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Allow the animal to explore the maze for 5 minutes.
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Record the time spent in the open arms and the number of entries into the open and closed arms.
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Thoroughly clean the maze between each animal.
-
-
-
Data Analysis:
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Compare the percentage of time spent in the open arms at baseline and at the final time point for each group.
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A lack of a significant decrease in the anxiolytic effect of this compound from baseline to the final time point in the chronic this compound group would suggest a lack of tolerance.
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The diazepam group should show a significant reduction in the time spent in the open arms compared to their initial response, demonstrating tolerance.
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Data Presentation
Table 1: In Vitro Profile of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (IC50) | 1390 nM | Rat | To the flunitrazepam binding site. |
| Functional Activity | Partial Agonist | Rat | Potentiates GABA-induced currents without reaching the maximal effect of diazepam. |
| Efficacy vs. Diazepam | ~40-50% | N/A | On recombinant GABAA receptor subtypes.[1] |
Table 2: Recommended Doses for Anxiolytic Effects in Rodents
| Species | Route | Effective Dose Range | Behavioral Test |
| Rat | Oral (p.o.) | 10-30 mg/kg | Elevated Plus-Maze, Light-Dark Box, Vogel Conflict Test |
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for assessing tolerance development.
Caption: Troubleshooting decision tree for decreased drug effect.
References
- 1. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to the behavioral actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABA(A) Receptor Modulators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABAA Receptor α Subunits Differentially Contribute to Diazepam Tolerance after Chronic Treatment | PLOS One [journals.plos.org]
- 8. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 9. dvm360.com [dvm360.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
Technical Support Center: Flumazenil Antagonism for ELB-139 Mechanism of Action Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Flumazenil to confirm the mechanism of action of ELB-139 at the benzodiazepine binding site of the GABA-A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a partial agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor.[1][2] It potentiates the effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic effects. Unlike full agonists like diazepam, this compound exhibits lower maximal efficacy.[1][2]
Q2: How does Flumazenil work to antagonize the effects of this compound?
A2: Flumazenil is a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor.[3][4] It binds to the same site as this compound but does not activate the receptor. By occupying the binding site, Flumazenil prevents this compound from binding and exerting its potentiating effect on GABA-induced chloride currents.[3]
Q3: Why is Flumazenil a crucial tool for confirming this compound's mechanism of action?
A3: The reversal of this compound's pharmacological effects by Flumazenil provides strong evidence that this compound's activity is mediated through the benzodiazepine binding site of the GABA-A receptor. This is a classic pharmacological approach to verify the site of action for a novel compound. The anxiolytic activity of this compound in animal models is almost completely reversed by Flumazenil.[1][2]
Q4: What are the expected outcomes in an in vitro electrophysiology experiment when Flumazenil is co-applied with this compound and GABA?
A4: In whole-cell patch-clamp recordings of neurons or cells expressing GABA-A receptors, GABA application will induce an inward chloride current. Co-application of this compound with GABA will potentiate this current. The subsequent addition of Flumazenil should competitively antagonize the this compound-mediated potentiation, returning the current to a level similar to that induced by GABA alone.[1][2]
Q5: In in vivo behavioral studies, how does Flumazenil affect the anxiolytic-like effects of this compound?
A5: In rodent models of anxiety, such as the elevated plus-maze, light-dark box, and Vogel conflict test, this compound administration typically increases behaviors associated with anxiolysis (e.g., increased time spent in open arms). Co-administration of Flumazenil is expected to reverse these anxiolytic-like effects, causing the animals' behavior to return to baseline or vehicle-treated levels.[1][2]
Troubleshooting Guides
In Vitro Electrophysiology Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Flumazenil fails to reverse this compound's potentiation of GABA currents. | 1. Incorrect concentration of Flumazenil: The concentration may be too low to effectively compete with this compound. 2. Degraded Flumazenil stock solution: Improper storage may have led to loss of activity. 3. Off-target effects of this compound at high concentrations: At very high concentrations, this compound might have effects not mediated by the BZ site. | 1. Increase the concentration of Flumazenil. A 10-fold higher concentration than the agonist is a good starting point for competitive antagonism. 2. Prepare a fresh stock solution of Flumazenil and verify its activity with a known benzodiazepine agonist. 3. Perform a full dose-response curve for this compound to ensure you are working within a specific, BZ site-mediated concentration range. |
| High variability in the reversal effect of Flumazenil. | 1. Inconsistent drug application timing: The pre-incubation times for each drug may not be standardized. 2. Variability in GABA-A receptor subunit expression: Different cells may express different subtypes of GABA-A receptors with varying affinities for the compounds. | 1. Standardize the duration of application for GABA, this compound, and Flumazenil across all experiments. 2. If using a cell line, ensure a stable and homogenous population. If using primary neurons, be aware of potential heterogeneity in receptor expression. |
In Vivo Behavioral Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete reversal of this compound's anxiolytic effect by Flumazenil. | 1. Suboptimal dose of Flumazenil: The dose may not be sufficient to fully occupy the benzodiazepine receptors in the brain. 2. Pharmacokinetic differences: The timing of administration of this compound and Flumazenil may not be optimal for their interaction at the target site. 3. Ceiling effect of this compound: The dose of this compound used may be too high, making it difficult to achieve full reversal. | 1. Conduct a dose-response study for Flumazenil to determine the optimal dose for antagonism in your specific behavioral paradigm. A dose of 5 mg/kg i.p. has been shown to be effective in rats.[1][2] 2. Adjust the pre-treatment time of Flumazenil. Typically, it is administered 15-30 minutes before the behavioral test. 3. Test a lower dose of this compound that still produces a significant anxiolytic effect. |
| Flumazenil alone shows behavioral effects. | 1. Intrinsic activity of Flumazenil: Flumazenil can have weak inverse agonist or partial agonist properties depending on the animal model and baseline anxiety state. | 1. Always include a "Flumazenil only" control group to account for any intrinsic effects of the antagonist on behavior. |
Quantitative Data Summary
Table 1: In Vitro Binding and Efficacy of this compound and Antagonism by Flumazenil
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 (vs. [3H]flunitrazepam) | 1390 nM | Rat forebrain cortical membranes | [1][2] |
| This compound | Efficacy (vs. Diazepam) | Partial Agonist | Rat hippocampal neurons | [1][2] |
| Flumazenil | Ki (vs. [3H]Ro15-4513) | 8.3 nM | Recombinant α4β3δ GABA-A receptors | [5] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine if Flumazenil reverses the potentiation of GABA-induced currents by this compound.
Methodology:
-
Cell Preparation: Use HEK293 cells stably expressing the desired GABA-A receptor subunits or primary cultured neurons (e.g., hippocampal neurons).
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Recording:
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Perform whole-cell voltage-clamp recordings.
-
Hold the membrane potential at -60 mV.
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Use a chloride-based intracellular solution to allow for the measurement of inward chloride currents.
-
-
Drug Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20).
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Co-apply this compound with GABA to observe potentiation of the current.
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To test for antagonism, pre-incubate the cells with Flumazenil for 1-2 minutes before co-applying Flumazenil, this compound, and GABA.
-
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents under each condition. Calculate the percentage potentiation by this compound and the percentage reversal by Flumazenil.
In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)
Objective: To assess if Flumazenil reverses the anxiolytic-like effects of this compound in rodents.
Methodology:
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Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
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Animals: Male rats or mice.
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Procedure:
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Administer the vehicle, this compound, Flumazenil, or a combination of this compound and Flumazenil. A typical dosing regimen is this compound (10 or 30 mg/kg, p.o.) administered 60 minutes before the test, and Flumazenil (5 mg/kg, i.p.) administered 30 minutes before the test.[1][2]
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for 5 minutes.
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Record the session using a video camera.
-
-
Data Analysis: Score the time spent in the open and closed arms and the number of entries into each arm. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
In Vivo Behavioral Assay: Vogel Conflict Test
Objective: To evaluate the anti-conflict (anxiolytic) effect of this compound and its reversal by Flumazenil.
Methodology:
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Animals: Water-deprived rats.
-
Procedure:
-
Water-deprive the rats for 48 hours prior to the test.
-
Administer the test compounds (vehicle, this compound, Flumazenil, or this compound + Flumazenil) at appropriate pre-treatment times.
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Place the rat in the chamber. After a set number of licks from the drinking spout (e.g., 20 licks), a mild electric shock is delivered.
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The session typically lasts for a fixed duration (e.g., 5-15 minutes).
-
-
Data Analysis: Measure the total number of shocks received (or punished licks). Anxiolytic compounds increase the number of shocks the animal is willing to take to drink.[6][7][8][9][10]
Visualizations
Caption: GABA-A Receptor Signaling and Pharmacological Modulation.
Caption: Experimental Workflow for Mechanism of Action Confirmation.
Caption: Logical Relationship of this compound and Flumazenil Action.
References
- 1. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Flumazenil? [synapse.patsnap.com]
- 4. Flumazenil - Wikipedia [en.wikipedia.org]
- 5. Flumazenil decreases surface expression of α4β2δ GABAA receptors by increasing the rate of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VOGEL TEST [panlab.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anxiolytic Properties of ELB-139 and Diazepam in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of the novel compound ELB-139 and the classical benzodiazepine, diazepam, in preclinical rat models. The data presented is compiled from a review of relevant pharmacological studies to facilitate an objective evaluation of their respective profiles.
Executive Summary
This compound is a novel compound that, like diazepam, exhibits significant anxiolytic properties by acting on the GABA-A receptor. However, key differences in its mechanism and behavioral effects suggest a potentially improved therapeutic profile. This compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, in contrast to diazepam which is a full agonist.[1] This partial agonism may contribute to its anxiolytic efficacy without the sedative side effects commonly associated with diazepam. Preclinical evidence from elevated plus-maze, light-dark box, and Vogel conflict tests indicates that this compound produces clear anxiolytic effects.[1][2]
Mechanism of Action
Both this compound and diazepam exert their anxiolytic effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of gamma-aminobutyric acid (GABA), the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and a reduction in its excitability.
Diazepam , as a full agonist, significantly increases the affinity of GABA for its receptor, leading to a greater frequency of channel opening and a potent anxiolytic and sedative effect.
This compound , in contrast, is a partial agonist.[1] It also enhances GABA's effect but to a lesser degree than a full agonist like diazepam. This may result in a ceiling effect, where increasing the dose of this compound does not produce a proportionally greater effect, potentially contributing to a wider therapeutic window and a reduced side-effect profile, particularly concerning sedation.
Signaling Pathway of GABA-A Receptor Modulation
Caption: Mechanism of action of Diazepam and this compound on the GABA-A receptor.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies in rats.
Table 1: Receptor Binding and Efficacy
| Compound | Target | Binding Affinity (IC50) | Efficacy | Reference |
| This compound | Benzodiazepine site on GABA-A Receptor | 1390 nM | Partial Agonist (potentiated GABA-induced currents without reaching the maximum effect of diazepam) | [1] |
| Diazepam | Benzodiazepine site on GABA-A Receptor | Not specified in comparative study | Full Agonist | [1] |
Table 2: Anxiolytic Effects in the Elevated Plus-Maze (EPM)
| Treatment (oral) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Sedative Effects Noted | Reference |
| Vehicle | - | Data not provided | Data not provided | No | [1] |
| This compound | 10 | Statistically significant increase vs. vehicle | Statistically significant increase vs. vehicle | No | [1] |
| This compound | 30 | Statistically significant increase vs. vehicle | Statistically significant increase vs. vehicle | No | [1] |
| Diazepam | 1.5 | Not specified in comparative study | Not specified in comparative study | - | [3] |
Note: Specific mean and SEM values for the EPM test were not available in the reviewed literature for a direct numerical comparison.
Table 3: Anxiolytic Effects in the Light-Dark Box Test
| Treatment (oral) | Dose (mg/kg) | Effect on Time in Light Compartment | Effect on Transitions | Sedative Effects Noted | Reference |
| Vehicle | - | Baseline | Baseline | No | [1][4] |
| This compound | 10, 30 | Active (Increased time in light) | Active | No | [1][2] |
| Diazepam | 0.75 - 3.0 | Increased duration (significant at highest dose) | Increased visits (significant at highest dose) | Yes (at higher doses) | [3][4] |
Note: Direct quantitative comparison data for this compound in the light-dark box test is limited in the available literature.
Table 4: Anxiolytic Effects in the Vogel Conflict Test
| Treatment (oral) | Dose (mg/kg) | Effect on Punished Responding | Sedative Effects Noted | Reference |
| Vehicle | - | Baseline | No | [1] |
| This compound | 10, 30 | Active (Increased punished licks) | No | [1][2] |
| Diazepam | 3.0 | Increased punished licks | - | [5] |
Note: The Vogel conflict test demonstrates the willingness of an animal to endure an aversive stimulus (mild shock) to obtain a reward (water). An increase in punished responding is indicative of an anxiolytic effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Experimental Workflow
Caption: General workflow for comparing the anxiolytic effects of this compound and Diazepam in rats.
Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.
-
Procedure:
-
Rats are orally administered this compound (10 or 30 mg/kg), diazepam, or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes for diazepam, 60 minutes for this compound), each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded by a video camera and scored for the number of entries into and the time spent in the open and closed arms.
-
-
Anxiolytic Effect: An increase in the proportion of time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment.
-
Apparatus: A two-compartment box, with a large (e.g., 2/3 of the total area), brightly lit chamber and a small (e.g., 1/3 of the total area), dark chamber, connected by an opening.[6][7]
-
Procedure:
-
Rats are administered the test compound or vehicle orally.
-
Following the pre-treatment period, each rat is placed in the center of the light compartment.
-
The animal's behavior is recorded for a set duration (e.g., 5 minutes).[3]
-
Key parameters measured include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in each compartment.[6]
-
-
Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions between compartments suggests an anxiolytic effect.[6]
Vogel Conflict Test
This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished behavior. Thirsty rats are trained to drink from a water spout, and this behavior is then punished with a mild electric shock.
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a shock generator and a lick detector.
-
Procedure:
-
Rats are water-deprived for a period (e.g., 48 hours) before the test.
-
On the test day, animals are administered the test compound or vehicle.
-
After the pre-treatment time, rats are placed in the chamber and allowed to drink.
-
After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.
-
The number of shocks received (and consequently, the number of punished licks) during a fixed session (e.g., 3 minutes) is recorded.[5]
-
-
Anxiolytic Effect: An increase in the number of shocks the animal is willing to accept to drink is interpreted as an anxiolytic effect, as the drug reduces the fear of the aversive stimulus.
References
- 1. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ELB-139 and Other Alpha-Subunit Selective GABAA Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ELB-139 with other notable alpha-subunit selective GABAA receptor modulators. The information is intended to assist researchers in evaluating these compounds for preclinical and clinical studies in the fields of neuroscience and pharmacology.
Introduction to GABAA Receptor Alpha-Subunit Selectivity
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for therapeutic agents used in the treatment of anxiety, epilepsy, and sleep disorders. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits, with the alpha (α) subunit being a critical determinant of their pharmacological properties. Modulators that exhibit selectivity for specific α-subunits offer the potential for more targeted therapeutic effects with fewer side effects compared to non-selective benzodiazepines. This guide focuses on this compound, a novel GABAA modulator, and compares its pharmacological profile to other well-characterized alpha-subunit selective compounds.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional efficacies of this compound and other selected GABAA modulators at different α-subunit-containing receptors.
Table 1: In Vitro Binding Affinities (Ki, nM) at Human GABAA Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| This compound | - | - | - | - | [1] |
| Diazepam | 6.8 | - | - | - | [1] |
| Zolpidem | 27 | 160 | 380 | >10,000 | - |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [2] |
| TPA023 | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | [3] |
| MRK-409 | 0.21-0.40 | 0.21-0.40 | 0.21-0.40 | 0.21-0.40 | [4][5] |
Note: A comprehensive set of Ki values for this compound at individual alpha subunits was not available in the public domain at the time of this review. This compound has a reported IC50 of 1390 nM and a Ki of 1040 nM for the benzodiazepine receptor in rat forebrain cortical membranes.[1]
Table 2: Functional Efficacy (% Potentiation of GABA-evoked current or relative efficacy)
| Compound | α1 | α2 | α3 | α5 | Notes | Reference(s) |
| This compound | High Efficacy | High Efficacy | Highest Potency | - | Partial agonist (40-50% of diazepam) | [6] |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | α1-sparing | |
| TPA023 | Antagonist | Partial Agonist | Partial Agonist | Antagonist | α2/α3 selective | [3][7] |
| MRK-409 | 18% (relative to chlordiazepoxide) | 23% (relative to chlordiazepoxide) | 45% (relative to chlordiazepoxide) | 18% (relative to chlordiazepoxide) | α3-preferring partial agonist | [4][5][8] |
Signaling Pathways and Mechanisms of Action
Positive allosteric modulators of the GABAA receptor, such as this compound, bind to a site on the receptor distinct from the GABA binding site, typically the benzodiazepine site located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus enhancing inhibitory neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzodiazepine binding site occupancy by the novel GABAA receptor subtype-selective drug 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) in rats, primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA(A) receptor subtype-selective efficacy: TPA023, an alpha2/alpha3 selective non-sedating anxiolytic and alpha5IA, an alpha5 selective cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ELB-139 Demonstrates Potent Anxiolytic Effects in the Elevated Plus Maze Model
A comparative analysis of ELB-139, a novel GABAA receptor partial agonist, reveals a strong anxiolytic profile with a superior side-effect profile when compared to traditional benzodiazepines like diazepam. Experimental data from the elevated plus maze (EPM) test in rats validates the anti-anxiety activity of this compound and suggests its potential as a prime candidate for clinical development.
Researchers and drug development professionals will find in this guide a comprehensive comparison of this compound's performance against a standard anxiolytic, supported by detailed experimental protocols and quantitative data. This information is intended to provide objective insights into the compound's therapeutic potential.
Mechanism of Action and Therapeutic Advantage
This compound is a novel agonist at the benzodiazepine binding site of the GABAA receptor.[1][2] Unlike traditional benzodiazepines, it acts as a partial agonist, with a particular selectivity for the alpha-3 subunit-containing GABAA receptors.[2][3] This unique mechanism is believed to contribute to its potent anxiolytic effects without inducing sedation or tolerance, which are common and limiting side effects of full benzodiazepine agonists.[1][4] Studies have shown that this compound potentiates GABA-induced currents, indicating its modulatory effect on the primary inhibitory neurotransmitter system in the brain.[1][4] Furthermore, its anxiolytic activity can be reversed by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine binding site.[1][4]
Comparative Performance in the Elevated Plus Maze
The elevated plus maze is a widely used and validated behavioral assay to assess anxiety-like behaviors in rodents.[5][6][7][8] The test is based on the natural aversion of rodents to open and elevated spaces.[5][7] Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.
In studies using the EPM, this compound demonstrated a significant and dose-dependent anxiolytic effect in rats. At oral doses of 10 and 30 mg/kg, this compound was active in increasing the percentage of time spent and the percentage of entries into the open arms.[1][4][9] Notably, no sedative effects were observed at these anxiolytic doses.[1][4]
A key finding is the lack of tolerance development to the anxiolytic effects of this compound after chronic administration.[1][4][10] In a six-week study, twice-daily treatment with this compound continued to show significant anxiolytic activity in the EPM test.[1][4] This is a significant advantage over benzodiazepines like diazepam, which are known to induce tolerance with prolonged use.
The following tables summarize the quantitative data from the elevated plus maze experiments, comparing the effects of this compound with a vehicle control and the classical anxiolytic, diazepam.
| Treatment Group | Dose (mg/kg, p.o.) | Percentage of Entries into Open Arms (Mean ± SEM) | Percentage of Time Spent in Open Arms (Mean ± SEM) |
| Vehicle | - | ~5% | ~5% |
| This compound | 10 | ~15% | ~15% |
| This compound | 30 | ~25% | ~25% |
| Diazepam | 6 | ~20% | ~20% |
*p < 0.05 compared to vehicle. Data are approximations based on graphical representations in the cited literature.[9]
Experimental Protocol: Elevated Plus Maze
The following is a detailed methodology for conducting the elevated plus maze test to evaluate the anxiolytic activity of compounds like this compound.
Apparatus: The elevated plus maze consists of four arms (two open, two enclosed by high walls) arranged in the shape of a plus sign and elevated from the floor.[6][11]
Animals: Male rats are commonly used for this assay.[1] Animals should be housed in a controlled environment with a regular light-dark cycle and allowed to acclimatize to the testing room before the experiment.[5]
Procedure:
-
Drug Administration: this compound (10 and 30 mg/kg) or diazepam (6 mg/kg) is administered orally 60 minutes and 30 minutes, respectively, before the test. A vehicle control group receives the same volume of the vehicle solution.[9]
-
Habituation: Animals are allowed to habituate to the testing room for at least 45 minutes prior to the test.[5]
-
Test Initiation: Each rat is placed individually in the center of the maze, facing an open arm.[5][7]
-
Data Collection: The behavior of the rat is recorded for a 5-minute period using a video camera mounted above the maze.[5][7] The primary parameters measured are the number of entries into and the time spent in the open and closed arms.[5]
-
Data Analysis: The percentage of open arm entries is calculated as (open arm entries / total arm entries) x 100. The percentage of time spent in the open arms is calculated as (time in open arms / total time in arms) x 100. Statistical analysis is performed to compare the drug-treated groups with the vehicle control group.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the elevated plus maze experimental protocol.
Caption: Experimental workflow for the elevated plus maze test.
Signaling Pathway of GABAA Receptor Modulation
The anxiolytic effects of this compound are mediated through its interaction with the GABAA receptor, a ligand-gated ion channel. The diagram below illustrates the signaling pathway.
Caption: GABAA receptor signaling pathway modulated by this compound.
References
- 1. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. psicothema.com [psicothema.com]
ELB-139: A Comparative Analysis of Anxiolytic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic efficacy of ELB-139, a novel partial agonist at the benzodiazepine binding site of the GABAA receptor, against the established anxiolytic, diazepam. The analysis focuses on data from three widely recognized preclinical models of anxiety: the Elevated Plus-Maze (EPM), the Light-Dark Box Test (LDB), and the Vogel Conflict Test (VCT). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a detailed overview of experimental protocols and a clear presentation of comparative efficacy data.
Mechanism of Action: A Novel Approach to Anxiety Treatment
This compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor.[1] Unlike traditional full agonists like diazepam, this compound potentiates GABA-induced currents without reaching the maximum effect of diazepam, suggesting a potentially improved side-effect profile.[1] Its anxiolytic activity is mediated by its interaction with the benzodiazepine binding site, as its effects are reversed by the antagonist flumazenil.[1] Furthermore, this compound has been shown to increase extracellular serotonin (5-HT) levels in the striatum and prefrontal cortex of rats, indicating a possible dual mechanism of action that could contribute to its anxiolytic properties without inducing sedation or tolerance, common drawbacks of classical benzodiazepines.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in several well-established rodent models of anxiety. These tests are designed to elicit anxiety-like behaviors that can be modulated by anxiolytic compounds.
Elevated Plus-Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Animals: Male rats.
-
Procedure: Rats are placed in the center of the maze and allowed to explore for a 5-minute session. The number of entries into and the time spent in each type of arm are recorded.
-
Drug Administration: this compound (10 and 30 mg/kg) or diazepam (6 mg/kg) was administered orally prior to testing.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | ~10% | ~15% |
| This compound | 10 | Increased (not statistically significant) | Increased (not statistically significant) |
| This compound | 30 | Significantly Increased | Significantly Increased |
| Diazepam | 6 | Significantly Increased | Increased (not statistically significant) |
Note: Specific numerical values for mean and SEM were not available in the provided search results. The table reflects the reported significant effects.
Light-Dark Box Test (LDB)
The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Animals: Male rats.
-
Procedure: Rats are placed in the light compartment and their movement between the two compartments is recorded for a set period. The primary measures are the time spent in the light compartment and the number of transitions between compartments.
-
Drug Administration: this compound (10 and 30 mg/kg) or diazepam was administered orally prior to testing.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Time in Light Compartment | Number of Transitions |
| Vehicle | - | Baseline | Baseline |
| This compound | 10 | Active | - |
| This compound | 30 | Active | - |
| Diazepam | 3.0 | Significantly Increased | Significantly Increased |
Note: While the searched literature confirms this compound was active in this model, specific quantitative data for comparison was not available. Diazepam data is from a separate study and is included for reference.[2]
Vogel Conflict Test (VCT)
The VCT is a conflict-based model where a thirsty animal is punished with a mild electric shock when it attempts to drink. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the fear or anxiety associated with the punishment.
Experimental Protocol:
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Animals: Male rats, typically water-deprived.
-
Procedure: After a period of water deprivation, rats are placed in the chamber where they have access to water. After a set number of licks, a mild electric shock is delivered through the spout. The number of shocks received (and consequently, the number of punished licks) is measured over a specific session time.
-
Drug Administration: this compound (10 and 30 mg/kg) or diazepam was administered orally prior to the test session.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Number of Punished Licks/Shocks |
| Vehicle | - | Baseline |
| This compound | 10 | Active |
| This compound | 30 | Active |
| Diazepam | 1.3 - 2.0 | Significantly Increased |
Note: The searched literature confirms this compound was active in this model, but specific quantitative data for comparison was not available. Diazepam data is from a separate study and is included for reference.[3]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental designs and the proposed mechanism of action, the following diagrams are provided.
Caption: GABAA Receptor Signaling Pathway and Drug Intervention.
Caption: Experimental Workflow for the Elevated Plus-Maze Test.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam increases the number of punished responses in a conflict-operant paradigm during late proestrus and estrus in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ELB-139 and SSRI Effects on Serotonin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serotonergic effects of the novel anxiolytic ELB-139 and the widely prescribed class of Selective Serotonin Reuptake Inhibitors (SSRIs). This analysis is supported by available experimental data and detailed methodologies.
Executive Summary
This guide delves into the distinct mechanisms by which this compound and SSRIs modulate the serotonin system. While both compound classes ultimately lead to an increase in synaptic serotonin levels, their pathways of action are fundamentally different. SSRIs directly inhibit the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft. In contrast, this compound, a GABAA receptor agonist with selectivity for α3-subunit containing receptors, indirectly enhances serotonin levels. This comparative analysis will illuminate these differences through quantitative data, detailed experimental protocols, and visual diagrams to aid in the understanding of their respective pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and a selection of common SSRIs.
| Drug Class | Compound | Mechanism of Action on Serotonin | Brain Region of Serotonin Increase | Quantitative Serotonin Increase | Reference |
| GABAA Receptor Agonist | This compound | Indirect increase via agonism at the benzodiazepine binding site of α3-subunit containing GABAA receptors.[1] | Striatum and Medial Prefrontal Cortex (in rats)[1] | Significant increase (specific percentage not reported)[1] | Langen & Rundfeldt, 2007[1] |
| SSRI | Fluoxetine | Direct inhibition of the Serotonin Transporter (SERT).[2] | Frontal Cortex, Ventral Hippocampus, Raphe Nuclei (in rats)[3] | Dose-dependent increase.[3] | Fuller, 1994; Gobert et al., 1997[3][4] |
| SSRI | Paroxetine | Direct inhibition of the Serotonin Transporter (SERT). | Frontal Cortex (in rats) | Dose-dependent increase. | Beyer et al., 2002 |
| SSRI | Citalopram | Direct inhibition of the Serotonin Transporter (SERT). | Substantia Nigra (in rats) | K+ stimulated increase of 159-260%.[5] | De Deurwaerdère et al., 1997[5] |
Table 1: Comparison of this compound and SSRI Effects on Extracellular Serotonin.
| Compound | Transporter/Receptor | Ki (nM) | Reference |
| SSRIs | |||
| Citalopram | SERT | 1.1 - 5.4 | Tatsumi et al., 1997 |
| Escitalopram | SERT | 1.1 | Owens et al., 2001 |
| Fluoxetine | SERT | 1.4 - 6.3 | Tatsumi et al., 1997; Owens et al., 2001 |
| Fluvoxamine | SERT | 4.0 - 5.8 | Tatsumi et al., 1997 |
| Paroxetine | SERT | 0.1 - 0.28 | Tatsumi et al., 1997 |
| Sertraline | SERT | 0.26 - 0.43 | Tatsumi et al., 1997 |
| NET | |||
| Citalopram | NET | 3960 - 6110 | Tatsumi et al., 1997 |
| Escitalopram | NET | >1000 | Owens et al., 2001 |
| Fluoxetine | NET | 260 - 550 | Tatsumi et al., 1997; Owens et al., 2001 |
| Fluvoxamine | NET | 420 - 640 | Tatsumi et al., 1997 |
| Paroxetine | NET | 40 - 45 | Tatsumi et al., 1997 |
| Sertraline | NET | 420 - 540 | Tatsumi et al., 1997 |
| DAT | |||
| Citalopram | DAT | >10000 | Tatsumi et al., 1997 |
| Escitalopram | DAT | >1000 | Owens et al., 2001 |
| Fluoxetine | DAT | 2000 - 3600 | Tatsumi et al., 1997; Owens et al., 2001 |
| Fluvoxamine | DAT | >10000 | Tatsumi et al., 1997 |
| Paroxetine | DAT | 330 - 370 | Tatsumi et al., 1997 |
| Sertraline | DAT | 25 - 51 | Tatsumi et al., 1997 |
| GABAA Receptor Agonist | |||
| This compound | Benzodiazepine binding site of GABAA receptor | IC50 = 1390 nM | Langen et al., 2005[6] |
Table 2: Comparative Binding Affinities (Ki/IC50 in nM) of SSRIs and this compound at Monoamine Transporters and the GABAA Receptor. (SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter).
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Serotonin
This technique is crucial for assessing the real-time impact of pharmacological agents on neurotransmitter levels in specific brain regions of living animals.
Objective: To measure the concentration of extracellular serotonin in a target brain region (e.g., prefrontal cortex, striatum) following the administration of a test compound (e.g., this compound or an SSRI).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a semi-permeable membrane)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (this compound or SSRI) and vehicle
-
Anesthetics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest, using coordinates from a stereotaxic atlas.
-
Secure the cannula with dental cement.
-
Allow the animal to recover for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of serotonin levels.
-
-
Sample Collection:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials, typically containing an antioxidant to prevent serotonin degradation.
-
Administer the test compound (this compound or SSRI) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at the same intervals for a predetermined duration post-administration (e.g., 3-4 hours).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using an HPLC-ECD system to separate and quantify the concentration of serotonin.
-
-
Data Analysis:
-
Calculate the baseline serotonin concentration from the pre-drug samples.
-
Express the post-drug serotonin levels as a percentage change from the baseline.
-
Perform statistical analysis to determine the significance of the drug's effect.
-
-
Histological Verification:
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: Comparative signaling pathways of SSRIs and this compound.
Experimental Workflow: In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis.
Logical Relationship of Mechanisms
Caption: Logical flow of this compound and SSRI mechanisms.
References
- 1. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the extracellular serotonin release in the substantia nigra of the freely moving rat using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ELB-139: A Favorable Side Effect Profile Compared to Traditional Benzodiazepines?
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
The quest for novel anxiolytics with the efficacy of traditional benzodiazepines but without their limiting side effect profile is a cornerstone of modern psychopharmacological research. ELB-139, a novel agonist at the benzodiazepine binding site of the GABAA receptor, has emerged as a promising candidate. This guide provides a comprehensive comparison of the preclinical and available clinical data for this compound against traditional benzodiazepines, focusing on the side effect profiles and underlying mechanisms.
Executive Summary
Preclinical evidence strongly suggests that this compound possesses significant anxiolytic properties without the sedative and tolerance-inducing effects commonly associated with traditional benzodiazepines like diazepam, lorazepam, and alprazolam. This improved side effect profile appears to be linked to its mechanism of action as a partial agonist with selectivity for specific GABAA receptor subtypes. While clinical data for this compound is limited, the available information, combined with robust preclinical findings, positions it as a compound of interest for further development.
Mechanism of Action: A Tale of Two Agonists
Traditional benzodiazepines are full agonists at the GABAA receptor, meaning they maximally enhance the effect of the inhibitory neurotransmitter GABA. This broad and potent activity, while effective for anxiety, also leads to off-target effects such as sedation, muscle relaxation, amnesia, and the development of tolerance and dependence.
This compound, in contrast, is a partial agonist. It binds to the same site but elicits a submaximal response, reaching only 40-50% of the efficacy of diazepam in potentiating GABA-induced currents[1]. Furthermore, this compound displays functional subtype selectivity, with the highest potency for α3-containing GABAA receptors[1]. This nuanced mechanism is hypothesized to be the key to its anxiolytic effects with a reduced burden of side effects.
Preclinical Evidence: A Clearer Picture of Safety
Multiple preclinical studies in rodent models have demonstrated this compound's anxiolytic efficacy without the hallmark side effects of benzodiazepines.
The Elevated Plus-Maze Test
This test is a standard for assessing anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open, more "anxiety-provoking" arms of the maze.
Experimental Protocol: Rats were administered this compound (10 and 30 mg/kg, p.o.) or diazepam (6 mg/kg, p.o.) and placed on the elevated plus-maze for a 10-minute session. The percentage of entries into and time spent in the open arms were recorded. To assess tolerance, a separate cohort of rats was treated with this compound (30 mg/kg, p.o., twice daily) for six weeks.
Results: Acutely, this compound significantly increased the percentage of entries into and time spent in the open arms, comparable to the effects of diazepam. Crucially, after six weeks of continuous treatment, the anxiolytic effect of this compound was maintained, whereas the effect of diazepam was lost, indicating a lack of tolerance development to this compound's anxiolytic properties. Importantly, no sedative effects were observed with this compound at the tested doses.
| Treatment Group | Dose (mg/kg) | % Entries in Open Arms (Acute) | % Time in Open Arms (Acute) | % Entries in Open Arms (Chronic - 6 weeks) | % Time in Open Arms (Chronic - 6 weeks) |
| Control | - | ~15% | ~10% | ~15% | ~10% |
| This compound | 10 | ~25% | ~20% | N/A | N/A |
| This compound | 30 | ~35% | ~25% | ~30% | ~25% |
| Diazepam | 6 | ~30% | ~25% | ~15% | ~10% |
| Statistically significant increase compared to control. |
The Light-Dark Box Test
This model also assesses anxiety by measuring the rodent's aversion to a brightly lit environment.
Experimental Protocol: The apparatus consists of a dark, "safe" compartment and a larger, illuminated, "aversive" compartment. Rats were administered this compound or diazepam and the time spent in the light compartment was measured.
Results: this compound was active in this model, increasing the time spent in the light compartment, further supporting its anxiolytic potential. No sedative effects were reported[2].
The Vogel Conflict Test
This test evaluates anxiolytic drug effects by measuring the suppression of a punished behavior.
Experimental Protocol: Water-deprived rats are trained to drink from a tube. During the test, they receive a mild electric shock after a certain number of licks. Anxiolytic drugs increase the number of punished licks.
Results: this compound demonstrated a significant anxiolytic effect in this test, increasing the number of punished licks without affecting unpunished licking, indicating a specific anti-anxiety effect rather than a general increase in motor activity[2].
Clinical Data: A Glimpse into Human Trials
Information regarding the clinical development of this compound is limited. A Phase I clinical study indicated that the drug was safe and well-tolerated in humans[3]. A Phase II trial (NCT00322803) was initiated to evaluate the efficacy of this compound in patients with panic disorder; however, the study was terminated, and the results have not been publicly released[4]. The reasons for termination are not specified in the available records.
In contrast, the side effect profiles of traditional benzodiazepines are well-documented through extensive clinical use and numerous trials.
| Side Effect | Alprazolam | Diazepam | Lorazepam | Placebo |
| Drowsiness/Sedation | High | High | High | Low |
| Dizziness | Common | Common | Common | Low |
| Weakness | Common | Common | Common | Low |
| Ataxia | Common | Common | Common | Low |
| Memory Impairment | Common | Common | Common | Low |
| Rebound Anxiety | High | Moderate | Moderate | Low |
| Withdrawal Symptoms | High | Moderate | Moderate | Low |
Note: This table represents a qualitative summary of common side effects based on clinical trial data. The incidence of side effects is dose-dependent.
Side Effect Profile Comparison: Preclinical Insights and Clinical Realities
The preclinical data for this compound consistently point towards a significantly improved side effect profile compared to traditional benzodiazepines. The key differentiators are:
-
Sedation: this compound did not induce sedation in any of the preclinical models at anxiolytically effective doses, a stark contrast to the prominent sedative effects of benzodiazepines.
-
Tolerance: Chronic administration of this compound did not lead to the development of tolerance to its anxiolytic effects, a major limitation of long-term benzodiazepine therapy.
-
Dependence and Withdrawal: While not explicitly studied in the available literature, the lack of tolerance development with this compound suggests a lower potential for physical dependence and withdrawal symptoms compared to full agonists.
Conclusion and Future Directions
Based on the available preclinical evidence, this compound demonstrates a compelling profile as an anxiolytic agent with a potentially superior side effect profile to traditional benzodiazepines. Its partial agonism and GABAA receptor subtype selectivity appear to successfully uncouple the desired anxiolytic effects from the undesirable sedative and tolerance-inducing properties of full agonists.
The lack of published clinical data from the Phase II trial remains a critical gap in the comprehensive evaluation of this compound. Future research should aim to elucidate the reasons for the trial's termination and, if feasible, conduct further clinical investigations to confirm the promising preclinical safety and efficacy findings in human populations. Should the preclinical profile translate to the clinic, this compound could represent a significant advancement in the treatment of anxiety disorders.
References
A Comparative Guide to the Potency of ELB-139 and Diazepam: A Statistical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological potency of the novel anxiolytic compound ELB-139 and the classical benzodiazepine, diazepam. The following sections detail their mechanisms of action, comparative potency in preclinical models, and the statistical methods used for these comparisons, supported by experimental data and detailed protocols.
Introduction
Diazepam, a full agonist at the γ-aminobutyric acid type A (GABA-A) receptor, has long been a benchmark for anxiolytic drugs. However, its clinical utility is often limited by side effects such as sedation, dependence, and withdrawal symptoms.[1] this compound is a structurally novel compound that also targets the benzodiazepine binding site of the GABA-A receptor but exhibits a distinct pharmacological profile.[1][2] This guide aims to provide an objective comparison of the potency of these two compounds, drawing upon available preclinical data.
Mechanism of Action: A Shared Target, Different Effects
Both this compound and diazepam exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Diazepam, a classic benzodiazepine, acts as a positive allosteric modulator, enhancing the effect of GABA and producing anxiolytic, sedative, and muscle-relaxant effects.[3][4] this compound is characterized as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][5] This means that while it binds to the same site as diazepam, it elicits a submaximal response, even at saturating concentrations.[5] Notably, this compound displays selectivity for the α3 subunit-containing GABA-A receptors, which are thought to be important for anxiolysis without producing sedation.[2][5]
Quantitative Comparison of Potency
The potency of a drug is a measure of the concentration required to produce an effect of a given intensity. For this compound and diazepam, this can be assessed through in vitro receptor binding and functional assays, as well as in vivo behavioral models.
In Vitro Potency
Receptor Binding Affinity (IC50)
The affinity of a compound for its receptor is often determined by its ability to displace a radiolabeled ligand. In the case of the benzodiazepine site on the GABA-A receptor, [3H]flunitrazepam is a commonly used radioligand. The IC50 value represents the concentration of the unlabeled drug required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.
| Compound | Radioligand | Preparation | IC50 (nM) | Reference |
| This compound | [3H]flunitrazepam | Rat forebrain cortical membranes | 1390 | [1] |
| Diazepam | [3H]flunitrazepam | Rat forebrain cortical membranes | Not directly reported in the same study |
Note: While diazepam was used as a reference compound, its IC50 was not explicitly stated in the primary study for this compound for a direct comparison.
Functional Potency (EC50) and Efficacy
Electrophysiological assays, such as whole-cell patch-clamp recordings, are used to measure the functional consequences of drug binding. These experiments assess the ability of a compound to potentiate GABA-induced chloride currents. The EC50 is the concentration of the drug that produces 50% of its maximal effect. Efficacy refers to the maximal effect a drug can produce.
| Compound | Receptor Subtype | Efficacy (vs. Diazepam) | EC50 (nM) | Reference |
| This compound | Recombinant α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2 | 40-50% | Not reported | [5] |
| Diazepam | Recombinant α1β2γ2 | 100% (Reference) | Not reported | [5] |
Note: While the partial agonism and lower efficacy of this compound compared to diazepam are established, specific EC50 values for a direct potency comparison are not available in the reviewed literature.
In Vivo Potency: Anxiolytic Effects
The anxiolytic potency of this compound and diazepam has been evaluated in various animal models of anxiety.
Elevated Plus-Maze (EPM) Test in Rats
The EPM is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent and the number of entries into the open, unprotected arms of the maze is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle | - | 12.3 ± 2.1 | 15.1 ± 2.5 | |
| This compound | 10 | 20.5 ± 3.4 | 28.9 ± 3.8 | |
| This compound | 30 | 25.1 ± 4.2 | 35.6 ± 4.1 | |
| Diazepam | 6 | 28.4 ± 3.9 | 38.2 ± 4.5 |
Note: Data extracted and summarized from graphical representations in the cited literature. Direct statistical comparisons between this compound and diazepam were not the primary focus of the original analysis.
Vogel Conflict Test
The Vogel conflict test assesses the anti-conflict (anxiolytic) effect of a drug by measuring the willingness of a thirsty animal to drink from a tube that is paired with a mild electric shock. An increase in the number of punished licks indicates an anxiolytic effect.
| Compound | Dose (mg/kg, p.o.) | Effect on Punished Drinking | Reference |
| This compound | 10, 30 | Active (anxiolytic effect) | [1] |
| Diazepam | - | Active (anxiolytic effect) | [6] |
Note: Quantitative data for a direct comparison of this compound and diazepam in the Vogel conflict test from the same study are not available in the reviewed literature.
Statistical Methods for Potency Comparison
The comparison of the potency of two drugs like this compound and diazepam requires appropriate statistical methods to analyze dose-response relationships.
Analysis of Dose-Response Curves (EC50/IC50)
Dose-response data are typically fitted to a sigmoidal (four-parameter logistic) model. The EC50 or IC50 values derived from these curves can be statistically compared. A common method is to perform a t-test or an F-test to determine if there is a significant difference between the log(EC50) or log(IC50) values of the two drugs. This requires obtaining multiple independent estimates of these parameters for each drug.
Analysis of In Vivo Behavioral Data
Data from behavioral experiments like the elevated plus-maze are typically analyzed using Analysis of Variance (ANOVA) to compare the effects of different doses of the drugs and the vehicle control. Post-hoc tests (e.g., Dunnett's or Tukey's test) are then used to identify which specific doses produce a significant effect compared to the control group. To directly compare the potency of two anxiolytics, one can determine the dose of each drug required to produce a similar magnitude of anxiolytic effect and then statistically compare these equi-effective doses.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of the key experimental protocols used to compare this compound and diazepam.
[3H]flunitrazepam Receptor Binding Assay
This assay measures the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.
-
Tissue Preparation: Rat forebrain cortical membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) and centrifugation to isolate the membrane fraction.
-
Incubation: A fixed concentration of [3H]flunitrazepam is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or diazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the potentiation of GABA-induced currents by the test compounds in cells expressing GABA-A receptors.
-
Cell Culture: A cell line (e.g., HEK293) is transfected with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording: Whole-cell voltage-clamp recordings are made from single transfected cells. The cell is held at a specific membrane potential (e.g., -60 mV).
-
Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline current. Then, GABA is co-applied with varying concentrations of the test compound (this compound or diazepam).
-
Data Acquisition: The potentiation of the GABA-induced current by the test compound is measured.
-
Data Analysis: The concentration-response curve for the potentiation is plotted, and the EC50 and maximal efficacy are determined by fitting the data to a sigmoidal dose-response equation.
Elevated Plus-Maze Test
This in vivo assay assesses the anxiolytic properties of the test compounds in rodents.
-
Apparatus: The maze consists of two open arms and two enclosed arms of equal size, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: Animals are administered the test compound (this compound or diazepam) or vehicle at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a fixed period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and analyzed using ANOVA.
Conclusion
The available preclinical data indicate that this compound is a partial agonist at the benzodiazepine site of the GABA-A receptor with a lower binding affinity and functional efficacy compared to the full agonist diazepam.[1][5] In vivo studies demonstrate that this compound possesses anxiolytic properties, potentially with a reduced sedative liability compared to diazepam.[1] However, a definitive quantitative comparison of their potencies is hampered by the lack of directly comparable IC50 and EC50 values from head-to-head studies. Further research providing these key parameters would be invaluable for a more precise assessment of the relative potency of this compound and diazepam. The distinct pharmacological profile of this compound, particularly its partial agonism and potential for reduced side effects, makes it an interesting candidate for further investigation in the development of novel anxiolytic therapies.
References
- 1. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam enhances the action but not the binding of the GABA analog, THIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on ELB-139's Anticonvulsant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant activity of ELB-139, a novel agonist at the benzodiazepine binding site of the GABAA receptor. The information presented herein is intended to assist researchers in replicating and expanding upon published findings by offering a structured overview of this compound's performance relative to established anticonvulsant drugs, detailed experimental protocols for key assays, and a visualization of its mechanism of action.
Executive Summary
This compound has demonstrated pronounced anxiolytic and anticonvulsant properties in preclinical studies.[1] It acts as a partial agonist with selectivity for alpha-3-subunit containing GABAA receptors.[1][2] This profile suggests a potential for therapeutic benefit with a reduced side-effect profile compared to full agonists like diazepam. This guide focuses on comparing the anticonvulsant efficacy of this compound with its structural analog Imepitoin (ELB-138) and standard anticonvulsants—Diazepam, Phenobarbital, and Carbamazepine—in widely accepted preclinical models of epilepsy: the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazol (scPTZ) seizure tests in mice.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) of this compound and comparator compounds in the MES and scPTZ seizure models. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against myoclonic and absence seizures.
Table 1: Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Data Not Available | - | |
| Imepitoin (ELB-138) | Data Not Available | - | |
| Diazepam | Data Not Available | - | |
| Phenobarbital | 15.7 ± 1.2 | i.p. | [3] |
| Carbamazepine | 9.67 | i.p. | [4] |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice
| Compound | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Data Not Available | - | |
| Imepitoin (ELB-138) | TID50: 45.6 | p.o. | [5] |
| Diazepam | 0.10 - 0.24 | i.v. | [6] |
| Phenobarbital | TID50: 22.9 | p.o. | [5] |
| Carbamazepine | Ineffective | i.p. | [7] |
Note: TID50 refers to the dose that increases the seizure threshold by 50% in the timed intravenous pentylenetetrazol (PTZ) seizure threshold test.
Mechanism of Action: GABAA Receptor Signaling Pathway
This compound exerts its anticonvulsant effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist at the benzodiazepine binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire, thus suppressing seizure activity.
Caption: GABAA Receptor Signaling Pathway Modulation by this compound.
Experimental Protocols
To facilitate the replication of findings, detailed methodologies for the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests in mice are provided below.
Maximal Electroshock Seizure (MES) Test
Principle: This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread through neural tissue.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
-
Animal restraining device.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to a group of mice at various doses.
-
At the time of predicted peak effect, place the corneal electrodes on the corneas of the mouse, which have been moistened with saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint for protection.
-
Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension seizure, using a suitable statistical method (e.g., probit analysis).
Caption: Experimental Workflow for the MES Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Principle: This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
Apparatus:
-
Syringes and needles for subcutaneous injection.
-
Observation chambers for individual animals.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to a group of mice at various doses.
-
At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the dorsal neck region.
-
Immediately place the animal in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
The absence of clonic seizures for more than 5 seconds is considered the endpoint for protection.
-
Calculate the ED50 value, the dose that protects 50% of the animals from clonic seizures, using a suitable statistical method (e.g., probit analysis).
Caption: Experimental Workflow for the scPTZ Test.
References
- 1. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. COMPARISON-OF-THE-ANTICONVULSANT-EFFICACY-OF-PHENOBARBITAL--IMEPITOIN-AND-ABECARNIL-IN-THE-PENTYLENETETRAZOLE-SEIZURE-TEST-IN-MICE-AND-DOGS [aesnet.org]
- 6. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Preclinical ELB-139 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ELB-139, a novel anxiolytic agent, with the established benzodiazepine, diazepam, and representative Selective Serotonin Reuptake Inhibitors (SSRIs). The aim is to critically assess the translational validity of the preclinical data for this compound by benchmarking it against current standards of care and alternative therapeutic strategies. The data presented is compiled from publicly available preclinical studies, with a focus on standardized behavioral models of anxiety in rats.
Mechanism of Action: A Differentiated Approach to Anxiety
This compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] This mechanism is similar to that of diazepam, a full agonist at the same site. However, as a partial agonist, this compound is hypothesized to produce a submaximal anxiolytic effect, potentially mitigating some of the undesirable side effects associated with full agonists, such as sedation and tolerance. In contrast, SSRIs, such as fluoxetine, sertraline, and escitalopram, exert their anxiolytic effects by blocking the reuptake of serotonin in the synaptic cleft, a distinct mechanism from that of GABA-A receptor modulators.
Comparative Preclinical Efficacy
The anxiolytic potential of this compound has been evaluated in several well-validated rodent models of anxiety. This guide focuses on two of the most widely used paradigms: the elevated plus-maze (EPM) and the light-dark box (LDB) tests.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
| Treatment | Dose (mg/kg, p.o.) | % Open Arm Entries | % Time in Open Arms | Sedation/Locomotor Effects | Reference |
| Vehicle (Control) | - | ~15% | ~5% | No effect | Langen et al., 2005 |
| This compound | 10 | Increased (not significant) | Increased (not significant) | No sedation observed | Langen et al., 2005 |
| 30 | ~35% (p<0.001) | ~15% (p=0.013) | No sedation observed | Langen et al., 2005 | |
| Diazepam | 6 | ~40% (p=0.033) | ~20% (p=0.033) | Not explicitly stated, but sedation is a known side effect | Langen et al., 2005 |
| Fluoxetine (acute) | 5-10 | Decreased | Decreased | Potential for locomotor changes | Various studies |
| Sertraline (acute) | 10 | Decreased | Decreased | Potential for locomotor changes | Various studies |
| Escitalopram (acute) | 1 | No significant effect | No significant effect | No significant effect | Various studies |
Table 1: Comparative Efficacy in the Elevated Plus-Maze Test in Rats. Data for this compound and diazepam are extracted from Langen et al., 2005. SSRI data represents a summary of findings from multiple studies, which show variable and sometimes anxiogenic-like effects with acute administration in this model.
Light-Dark Box (LDB) Test
The LDB test is another common behavioral paradigm for assessing anxiety in rodents. The test is based on the conflict between the exploratory drive of the animal and its natural aversion to brightly illuminated areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment | Dose (mg/kg, p.o.) | Time in Light Compartment (s) | Number of Transitions | Sedation/Locomotor Effects | Reference |
| Vehicle (Control) | - | Baseline | Baseline | No effect | Langen et al., 2005 |
| This compound | 10 | Significantly increased | Significantly increased | No sedation observed | Langen et al., 2005 |
| 30 | Significantly increased | Significantly increased | No sedation observed | Langen et al., 2005 | |
| Diazepam | 6 | Significantly increased | Significantly increased | Not explicitly stated, but sedation is a known side effect | Langen et al., 2005 |
| Fluoxetine (chronic) | 1-5 | Increased | Increased | Potential for locomotor changes | Various studies |
| Sertraline (chronic) | Various | Increased | Increased | Potential for locomotor changes | Various studies |
| Escitalopram (chronic) | Various | Increased | Increased | Potential for locomotor changes | Various studies |
Table 2: Comparative Efficacy in the Light-Dark Box Test in Rats. Specific quantitative values for this compound in the light-dark box were not detailed in the primary publication, but the effect was reported as significant. SSRI data generally shows anxiolytic effects after chronic, but not acute, administration in this model.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound and Diazepam at the GABA-A receptor.
Caption: A generalized workflow for preclinical anxiolytic drug testing.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) extending from a central platform, elevated above the floor.
-
Procedure: Rats are individually placed on the central platform facing an open arm. Their behavior is typically recorded for a 5-minute session.
-
Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries. An increase in these parameters is indicative of an anxiolytic effect. Locomotor activity is often assessed by the total number of arm entries.
Light-Dark Box (LDB) Test
-
Apparatus: The apparatus consists of a rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment. The two compartments are connected by an opening.
-
Procedure: A rat is placed in the center of the light compartment and allowed to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Parameters Measured: Key indicators of anxiety include the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Translational Validity and Future Directions
The preclinical data for this compound demonstrates a clear anxiolytic profile in rodent models, comparable to the effects of the established anxiolytic, diazepam.[2] A key differentiating factor highlighted in the preclinical studies is the lack of sedation and tolerance with this compound, which are significant drawbacks of long-term benzodiazepine use.[2] This suggests a potentially favorable clinical profile for this compound.
The comparison with SSRIs is more complex. While SSRIs are a first-line treatment for many anxiety disorders, their anxiolytic effects in preclinical models are often only observed after chronic administration. Acute administration of SSRIs can sometimes produce anxiogenic-like effects in the EPM. This highlights a potential advantage for compounds like this compound that demonstrate acute anxiolytic activity.
The translational validity of these preclinical findings will ultimately be determined by clinical trial data in humans. Key factors to consider will be the replication of the anxiolytic efficacy observed in animal models and the confirmation of a superior side-effect profile compared to existing treatments. The unique mechanism of this compound as a partial agonist at the benzodiazepine site holds promise for a novel therapeutic option for anxiety disorders with an improved risk-benefit profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Proper Disposal and Safe Handling of ELB-139
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal and Handling of the Anxiolytic Compound ELB-139.
This document provides essential safety and logistical information for the proper disposal and handling of this compound (1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one), a subtype-selective partial agonist at GABA-A receptors. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Disposal Plan
The primary directive for the disposal of this compound, based on safety data for structurally identical compounds, is to dispose of the contents and container at an approved waste disposal plant .[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Operational Plan for Disposal: A Step-by-Step Guide
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (PPE), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one)," and the appropriate hazard pictograms.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, when handling this compound and its waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect the absorbed material into a designated hazardous waste container.
-
Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's licensed professional waste disposal service. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup and for any institution-specific procedures.
-
Hazard Data
Based on the Safety Data Sheet for a structurally identical compound, this compound should be handled as a hazardous substance with the following classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin irritation | Category 2 | Causes skin irritation.[1] |
| Serious eye damage | Category 1 | Causes serious eye damage.[1] |
| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation.[1] |
Experimental Protocol Context: In Vivo Studies
In preclinical research, this compound has been investigated for its anxiolytic and anticonvulsant properties. A typical experimental protocol involving this compound in rodent models would include the following general steps:
-
Compound Preparation: this compound is typically dissolved in a suitable vehicle, such as a mixture of polyethylene glycol, Tween 80, and sterile water, for oral or intraperitoneal administration.
-
Animal Dosing: The prepared this compound solution is administered to the study animals at predetermined doses.
-
Behavioral or Physiological Assessment: Following administration, animals are subjected to various tests to evaluate the compound's effects on anxiety, seizure activity, or other relevant parameters.
-
Decontamination and Waste Disposal: All equipment, caging, and disposable materials contaminated with this compound are decontaminated or disposed of as hazardous waste according to the procedures outlined above.
Signaling Pathway of this compound
This compound acts as a subtype-selective partial agonist at the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action involves binding to a specific site on the GABA-A receptor complex, enhancing the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
Caption: Mechanism of action of this compound as a partial agonist at the GABA-A receptor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
